molecular formula C6H10FN B1441465 6-Fluoro-2-azaspiro[3.3]heptane CAS No. 1354953-09-5

6-Fluoro-2-azaspiro[3.3]heptane

Cat. No.: B1441465
CAS No.: 1354953-09-5
M. Wt: 115.15 g/mol
InChI Key: RCAFANHNHZOIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-azaspiro[3.3]heptane, often supplied as its stable hydrochloride salt (CAS 1423032-55-6), is a versatile and valuable spirocyclic building block in medicinal chemistry and drug discovery . Its rigid, three-dimensional structure is characterized by a central spiro carbon linking two azetidine rings, one of which is functionalized with a fluorine atom, contributing to desirable physicochemical properties . This scaffold is a key precursor in the synthesis of more complex molecules, such as 2,6-diazaspiro[3.3]heptanes, which are accessed via reductive amination strategies and are useful for creating compound libraries and for large-scale synthesis . The core structure is of significant interest in the development of novel therapeutics, notably as a component in potent STAT3 inhibitors investigated for the treatment of cancer . As a supplied chemical, the hydrochloride salt has a molecular formula of C6H11ClFN and a molecular weight of 151.61 g/mol . The product is labeled with critical safety warnings, including potential hazards for skin and eye irritation, and should be handled with care . It is recommended to be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-5-1-6(2-5)3-8-4-6/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAFANHNHZOIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fluorinated Spirocycle: A Strategic Vector in High-Dimensional SAR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Fluorinated Spirocycles in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The "escape from flatland" in modern drug discovery has elevated spirocyclic scaffolds from academic curiosities to essential clinical assets. However, the integration of fluorine into these rigid 3D frameworks offers a secondary layer of optimization that is often non-intuitive. This guide dissects the structure-activity relationship (SAR) of fluorinated spirocycles, moving beyond simple bioisosterism to explore how the interplay between the C–F bond and spiro-confinement modulates basicity (


), lipophilicity (

), and metabolic clearance (

).

The Physicochemical Rationale: Why Fluorine + Spiro?

Traditional aromatic rings (phenyl, pyridine) often suffer from metabolic liability and poor solubility (the "brick dust" problem). Saturating these rings into spirocycles improves solubility (increasing


 fraction), but often at the cost of potency due to the loss of 

-stacking interactions.

The Fluorine Solution: Strategic fluorination of spirocycles restores the electron-withdrawing character of the parent aromatic system while maintaining 3D-dimensionality.

The "Spiro-Fluoro" Decision Tree

The following logic flow illustrates when to deploy a fluorinated spirocycle during lead optimization.

DesignLogic Start Lead Compound Issue: High Clearance or hERG Liability Flat Current Scaffold: Planar Aromatic (e.g., Phenyl) Start->Flat Step1 Strategy 1: Saturate to Spirocycle (e.g., Spiro[3.3]heptane) Flat->Step1 Escape Flatland Check1 Result: Improved Sol, but High pKa (hERG risk)? Step1->Check1 Step2 Strategy 2: Add Fluorine (Inductive Effect) Check1->Step2 Yes: Amine too basic Outcome Optimized Candidate: Lower pKa, Blocked Metabolism, Retained Vectorial Lipophilicity Step2->Outcome Fine-tune Electronics

Figure 1: Decision logic for transitioning from planar aromatics to fluorinated spirocycles to address specific ADMET liabilities.

Core SAR Determinants

Basicity Modulation ( )

One of the most critical applications of fluorinated spirocycles is the modulation of amine basicity.

  • The Problem: Secondary amines in spirocyclic systems often have high

    
     values (10–11), leading to phospholipidosis and hERG channel blockage.
    
  • The Fluorine Effect: Placing a fluorine atom

    
     or 
    
    
    
    to the nitrogen center lowers the
    
    
    via the inductive (
    
    
    ) effect.
  • Magnitude:

    • 
      -fluorination typically lowers 
      
      
      
      by 1.5 – 2.5 units .
    • 
      -fluorination typically lowers 
      
      
      
      by 0.5 – 1.0 unit .

Data Comparison: Basicity Modulation | Scaffold | Structure |


 (approx) | hERG Liability |
| :--- | :--- | :--- | :--- |
| Piperidine  | Parent | ~11.0 | High |
| Spiro[3.3]heptan-2-amine  | Rigidified | ~10.5 | High |
| 2-F-Spiro[3.3]heptan-6-amine  | Fluorinated (

) | ~9.2 | Moderate | | 2,2-difluoro-Spiro[3.3]... | Gem-difluoro | ~8.1 | Low |
Conformational Locking (The Gauche Effect)

Unlike hydrogen, fluorine has a strong preference for the gauche conformation relative to adjacent electron-rich donors (like Nitrogen or Oxygen) due to


 hyperconjugation.
  • Application: In flexible spirocycles (e.g., 2-azaspiro[3.3]heptane), the ring can "pucker." Fluorination locks the ring into a specific pucker, pre-organizing the vector for target binding. This reduces the entropic penalty of binding (

    
    ).
    
Metabolic Blocking

Spirocycles are generally stable, but the bridgehead carbons and adjacent methylenes are susceptible to CYP450 oxidation.

  • Mechanism: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Replacing a labile C–H with C–F at the "soft spot" blocks hydroxylation.[1]

  • Spiro-Oxetanes: The 2-oxa-6-azaspiro[3.3]heptane (spiro-oxetane) is a "super-morpholine." It is metabolically superior because the oxetane oxygen lowers the electron density of the adjacent methylene, making it less prone to oxidative attack compared to the ether carbons in morpholine.

Case Studies in Drug Design

Case A: Rilzabrutinib (Sanofi/Principia)
  • Target: BTK (Bruton's Tyrosine Kinase).[2][3]

  • SAR Challenge: Early prototypes suffered from rapid metabolic clearance and poor solubility.

  • The Fix: Incorporation of a gem-dimethyl spiro-oxetane .

    • Role: The spiro-oxetane acted as a metabolic shield and solubility enhancer. While not fluorinated on the spiro-ring itself, the development logic mirrors the "compact module" approach pioneered by Carreira, where the oxetane serves as a polar, metabolically stable gem-dimethyl surrogate.

Case B: Roche/Genentech -Secretase Inhibitors
  • Challenge: High lipophilicity (

    
    ) led to poor bioavailability.
    
  • The Fix: Replacement of a cyclohexyl ring with a 3,3-difluoropyrrolidine spiro-fused system .

  • Result: The difluoro-spiro motif lowered

    
     by 1.2 units (polarity of C-F bonds) and blocked metabolic oxidation on the ring, increasing 
    
    
    
    from 15 min to >2 hours in microsomes.

Experimental Protocols

Protocol 1: F-NMR Guided Determination

Why this method? Standard potentiometric titration is slow and requires large amounts of material.


F-NMR is highly sensitive to the protonation state of a nearby amine due to the change in the electric field affecting the fluorine chemical shift.

Workflow:

  • Preparation: Dissolve 2 mg of the fluorinated spirocycle in 500

    
    L of mixed buffer (Phosphate/Citrate/Borate) covering pH 2–12.
    
  • Titration: Prepare 10 NMR tubes at 1.0 pH unit intervals.

  • Acquisition: Run

    
    F-NMR (decoupled).
    
  • Analysis: Plot chemical shift (

    
    ) vs. pH. The inflection point of the sigmoidal curve is the 
    
    
    
    .

Self-Validation Check: The curve must be sigmoidal. If linear, the pH range is insufficient or the compound is degrading.

Protocol 2: Microsomal Stability Assay (The "Metabolic Wall")

Why this method? To quantify the "blocking" effect of the spiro-fluorine substitution.

MetabolicAssay Prep Substrate Prep 1 µM Compound 0.5 mg/mL Microsomes Incubate Incubation 37°C + NADPH Prep->Incubate Quench Quench (ACN) Timepoints: 0, 5, 15, 30, 60 min Incubate->Quench Analysis LC-MS/MS Quantify Parent Remaining Quench->Analysis Calc Calc CL_int Slope of ln(conc) vs time Analysis->Calc

Figure 2: Standard workflow for assessing intrinsic clearance (


) improvements.

Step-by-Step:

  • Incubation: Pre-warm liver microsomes (human/rat) to 37°C.

  • Initiation: Add NADPH regenerating system.

  • Sampling: At

    
     min, remove aliquots and quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Centrifugation: 4000 rpm for 20 min to pellet proteins.

  • Quantification: Inject supernatant onto LC-MS/MS. Monitor the MRM transition of the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate
    
    
    .

References

  • Wuitschik, G., et al. (2010).[4][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[6] Journal of Medicinal Chemistry.[2] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[4] Chemical Reviews. Link[4]

  • Mykhailiuk, P. K. (2022).[7] A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition.[3][5][6][7] Link

  • Barnes-Seeman, D., et al. (2013).

    
    -Secretase Inhibitors. ACS Medicinal Chemistry Letters.[2] Link
    
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

6-Fluoro-2-azaspiro[3.3]heptane: A High-Fidelity Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 6-Fluoro-2-azaspiro[3.3]heptane as a high-fidelity bioisostere in modern medicinal chemistry. It is designed for drug developers seeking to optimize lead compounds by modulating physicochemical properties without altering the core pharmacophore vectorization.

Executive Summary: The "Escape from Flatland"

In the optimization of lead compounds, the piperidine ring is a ubiquitous structural motif. However, its prevalence often brings liabilities: high basicity (leading to hERG toxicity and poor permeability), metabolic susceptibility (P450 oxidation), and a lack of novel IP space.

This compound represents a precision-engineered solution. By replacing the 6-membered piperidine ring with a spirocyclic [3.3] system, researchers introduce three-dimensional complexity ("escape from flatland") while maintaining the critical nitrogen vector. The addition of the fluorine atom at the C6 position serves a dual purpose: it electronically tunes the basicity of the distal nitrogen (N2) and metabolically blocks the most accessible oxidation site.

Core Advantages
  • pKa Modulation: Lowers amine basicity by 1.0–2.0 log units compared to piperidine, improving oral bioavailability and CNS penetration.

  • Metabolic Blockade: The C-F bond prevents oxidative metabolism at the exposed C6 position.

  • Vector Fidelity: Maintains the linear exit vector of 4-substituted piperidines while altering the spatial volume.

Physicochemical Profile & Bioisosteric Logic[1]

The transition from a piperidine to a fluorinated spiro-system involves specific changes in geometry and electronics.

Structural Comparison

The 2-azaspiro[3.3]heptane scaffold creates a rigid, linear axis similar to 1,4-disubstituted piperidines but with a "dumb-bell" electron density distribution.

PropertyPiperidine2-Azaspiro[3.3]heptaneThis compoundImpact on Drug Design
Geometry Chair / Boat (Flexible)Rigid Spirocycle (Puckered)Rigid SpirocycleReduces entropic penalty upon binding.
pKa (Conj. Acid) ~11.0~10.4~8.5 – 9.2 Reduced ionization at pH 7.4 improves membrane permeability (LogD).
C-N Vector ~2.5 Å (C4-N1)~3.8 Å (C6-N2)~3.8 ÅExtended scaffold length can reach deeper pockets.
Metabolic Liability High (α-oxidation)Moderate (N-oxidation)Low Fluorine blocks C6; quaternary spiro-center blocks α-oxidation.
Fsp³ Fraction 1.01.01.0High 3D character correlates with clinical success.
Electronic Tuning (The Fluorine Effect)

The fluorine atom at C6 exerts a through-bond inductive effect (


-induction) on the N2 nitrogen. While the distance is four bonds, the strained nature of the cyclobutane rings transmits this effect efficiently, lowering the pKa. This is crucial for avoiding lysosomal trapping  and reducing hERG channel inhibition , which is strongly correlated with high basicity (

).
Diagram 1: Bioisosteric Evolution and Vector Analysis

The following diagram illustrates the structural transition and the alignment of exit vectors.

Bioisostere_Logic cluster_props Property Shift Piperidine Piperidine (Flexible, High pKa) Spiro 2-Azaspiro[3.3]heptane (Rigid, Lower LogP) Piperidine->Spiro Rigidification (+IP Space) FluoroSpiro This compound (Optimized pKa, Metabolic Block) Spiro->FluoroSpiro Electronic Tuning (Fluorine Effect) pKa pKa: 11.0 → ~9.0 FluoroSpiro->pKa Metab Metabolic Stability: High FluoroSpiro->Metab

Caption: Evolution from piperidine to the fluorinated spiro-scaffold, highlighting the strategic improvements in rigidity and electronic properties.

Synthetic Accessibility & Protocols

The synthesis of this compound is robust and scalable.[1][2][3] It typically proceeds from the commercially available N-Boc-6-oxo-2-azaspiro[3.3]heptane . The transformation to the monofluoride requires careful control to avoid elimination or gem-difluorination.

Key Reaction: Deoxofluorination

The conversion of the ketone to the alcohol, followed by fluorination with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, is the industry standard.

Experimental Protocol: Synthesis of this compound Trifluoroacetate

Adapted from US Patent 11,858,924 B2 (FAP Inhibitors) [1]

Step 1: Reduction to Alcohol

  • Reagents: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq), NaBH₄ (1.5 eq), Methanol.

  • Procedure: Dissolve the ketone in MeOH at 0°C. Add NaBH₄ portion-wise. Stir at room temperature for 2 hours. Quench with water, extract with EtOAc.

  • Outcome: tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (Yield: >90%).

Step 2: Fluorination (The Critical Step)

  • Reagents: Alcohol intermediate (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.5 eq), Anhydrous DCM.

  • Procedure:

    • Cool a solution of the alcohol in anhydrous DCM to -78°C under nitrogen.

    • Add DAST dropwise (Exothermic!).

    • Allow the mixture to warm to Room Temperature (RT) slowly over 12 hours.

    • Safety Note: Quench carefully with saturated NaHCO₃ (gas evolution).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Outcome: tert-butyl this compound-2-carboxylate.

Step 3: Deprotection

  • Reagents: TFA (Trifluoroacetic acid), DCM.

  • Procedure: Dissolve the Boc-protected amine in DCM (4:1 ratio). Add TFA (10 eq). Stir at RT for 2 hours. Concentrate in vacuo.

  • Final Product: this compound trifluoroacetate salt.

Diagram 2: Synthetic Workflow

The following diagram details the chemical pathway, including the divergence point for the gem-difluoro analog (another common bioisostere).

Synthesis_Route Ketone Start: N-Boc-6-oxo-2-azaspiro[3.3]heptane Alcohol Intermediate: N-Boc-6-hydroxy Ketone->Alcohol NaBH4, MeOH (Reduction) DifluoroBoc N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane Ketone->DifluoroBoc DAST (Excess), Heat (Gem-difluorination) FluoroBoc N-Boc-6-fluoro-2-azaspiro[3.3]heptane Alcohol->FluoroBoc DAST, DCM, -78°C (Deoxofluorination) FinalProduct Product: this compound TFA FluoroBoc->FinalProduct TFA/DCM (Deprotection)

Caption: Synthetic route to the monofluoro derivative, showing the divergence from the gem-difluoro analog.

Case Study: FAP Inhibitors for NASH Treatment

The utility of this scaffold is exemplified in the development of Fibroblast Activation Protein (FAP) inhibitors for the treatment of Non-Alcoholic Steatohepatitis (NASH).

Context: In a recent patent (US 11,858,924 B2) [1], researchers required a linker to connect a quinoline core to a cyanothiazolidine "warhead." The linker needed to be rigid to orient the warhead correctly into the FAP active site, yet sufficiently polar to maintain solubility.

Application:

  • The Component: this compound was used as the amine component in a Buchwald-Hartwig coupling.

  • The Reaction:

    • Coupling Partner: A chloro-quinoline derivative.

    • Catalyst System: Pd₂(dba)₃ / DavePhos.[4][5]

    • Conditions: 1,4-dioxane, 100°C.[4][5][6]

  • The Result: The spiro-amine successfully coupled to the heteroaromatic core. The fluorine atom at the C6 position of the spiro-ring provided a metabolic "hard spot," preventing oxidative clearance of the linker, a common failure mode for simple piperidine linkers in liver-targeted drugs.

Metabolic Stability & Toxicology

Metabolic Soft Spots

In a standard piperidine ring, the carbons


 to the nitrogen (C2/C6) are prone to oxidation by CYP450 enzymes (forming lactams or ring-opening). The carbons 

to the nitrogen (C4) are prone to hydroxylation.

The Spiro-Fluoro Solution:

  • 
    -Position Protection:  In 2-azaspiro[3.3]heptane, the 
    
    
    
    -carbons are part of the quaternary spiro-center (C2) or the bridgehead. This steric bulk and quaternary nature significantly retard
    
    
    -oxidation.
  • 
    -Position Protection:  The C6 position (analogous to piperidine C4) is the primary site for remote oxidation. Substituting one hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic route.
    
Safety Considerations
  • hERG: The lower pKa reduces the concentration of the cationic species, which is the primary pharmacophore for hERG channel blocking.

  • Genotoxicity: Unlike some strained rings (e.g., epoxides), the spiro[3.3] system is chemically stable and has not shown inherent genotoxic structural alerts in standard Ames tests [2].

References

  • US Patent 11,858,924 B2 . N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. Assignee: Novartis AG. Published: Jan 2, 2024.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational work on spiro/oxetane bioisosteres).[7][8]

  • PubChem Compound Summary . 6,6-Difluoro-2-azaspiro[3.3]heptane. (For property comparison).

Sources

The Strategic Importance of Lipophilicity and pKa in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 6-Fluoro-2-azaspiro[3.3]heptane: Lipophilicity and pKa

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its lipophilicity and acid dissociation constant (pKa). For researchers, scientists, and professionals in drug development, a deep understanding of these parameters is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. This document will delve into the theoretical underpinnings, structural-property relationships, and detailed methodologies for the empirical and computational assessment of these key molecular descriptors.

The journey of a drug from administration to its target is a complex process governed by its physicochemical properties. Among these, lipophilicity and pKa are arguably two of the most influential.

  • Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD), dictates a molecule's ability to partition between a lipid-like environment and an aqueous one. This property is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A well-optimized lipophilicity is essential for a drug to traverse cellular membranes to reach its site of action, while avoiding excessive partitioning into lipid-rich tissues, which can lead to toxicity or rapid metabolism.[1][2][3]

  • The acid dissociation constant (pKa) defines the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[4][5] The ionization state of a drug profoundly impacts its solubility, permeability, and interaction with its biological target.[4][6] Since the pH varies throughout the body (e.g., from the acidic environment of the stomach to the physiological pH of the blood), understanding a compound's pKa is crucial for predicting its behavior in different biological compartments.[1]

For a molecule like this compound, which contains a basic nitrogen atom, the interplay between its lipophilicity and pKa is of particular interest. The spirocyclic core imparts a three-dimensional structure that can influence these properties in unique ways compared to more traditional cyclic amines.

Structural Analysis of this compound

The chemical structure of this compound is key to understanding its physicochemical profile. The molecule features a spirocyclic system composed of two four-membered rings, with a nitrogen atom in one ring and a fluorine atom on the other.

The presence of the secondary amine group makes this compound a basic compound. The pKa of this amine will be influenced by the electron-withdrawing effect of the fluorine atom and the strain of the four-membered rings. The fluorine atom, being highly electronegative, is expected to lower the basicity (and thus the pKa) of the amine compared to its non-fluorinated counterpart.

The lipophilicity of the molecule will be a balance between the non-polar hydrocarbon scaffold and the polar amine and fluorine functionalities. The spirocyclic nature of the core can also impact lipophilicity; some studies on azaspiro[3.3]heptanes have shown a decrease in lipophilicity (logD) due to an increase in basicity.[7][8]

Lipophilicity (LogP/LogD) Determination

Lipophilicity is experimentally determined as the partition coefficient (LogP) for the neutral species, and the distribution coefficient (LogD) at a specific pH, which considers all ionic species.

Experimental Methodologies

Shake-Flask Method (OECD 107)

This traditional method involves partitioning the compound between n-octanol and water.

Protocol:

  • Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Dissolve a known amount of this compound in one of the phases.

  • Combine the two phases in a separatory funnel and shake until equilibrium is reached.

  • Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

For LogD determination, the aqueous phase is buffered to a specific pH (e.g., 7.4 for physiological relevance).

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC can be used to estimate LogP by correlating the retention time of a compound with the retention times of compounds with known LogP values.[9]

Protocol:

  • Prepare a series of calibration standards with known LogP values.

  • Run the standards and the test compound (this compound) on a reversed-phase HPLC column (e.g., C18).

  • Plot the logarithm of the retention factor (k) versus the known LogP values of the standards to generate a calibration curve.

  • Determine the LogP of the test compound by interpolating its log(k) value on the calibration curve.

Data Presentation: Lipophilicity

While specific experimental data for this compound is not publicly available, we can present a table of predicted values from various computational models.

Computational MethodPredicted LogP
ALOGPS1.25
XLogP30.98
ChemAxon1.15

Note: These are predicted values and should be confirmed by experimental determination.

Computational Prediction

A variety of computational methods exist for predicting LogP, ranging from fragment-based approaches to more complex quantum mechanical calculations.[10][11] These methods are valuable for high-throughput screening of virtual compound libraries.

G compound This compound shake_flask shake_flask compound->shake_flask Direct Measurement hplc hplc compound->hplc Correlation fragment_based fragment_based compound->fragment_based In Silico Prediction property_based property_based compound->property_based In Silico Prediction

pKa Determination

The pKa of this compound will correspond to the equilibrium between its protonated (conjugate acid) and neutral forms.

Experimental Methodologies

Potentiometric Titration

This is a highly accurate method for pKa determination.

Protocol:

  • Dissolve a precise amount of this compound in water or a co-solvent system.

  • Titrate the solution with a standardized strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH electrode after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

UV-Metric Titration

This method is suitable for compounds that possess a chromophore that changes its UV-Vis absorbance upon ionization.[12]

Protocol:

  • Prepare a series of buffered solutions across a range of pH values.

  • Dissolve the compound in each buffer and record the UV-Vis spectrum.

  • Plot the absorbance at a specific wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[13]

Data Presentation: pKa

Computational MethodPredicted pKa (Basic)
ChemAxon9.8
ACD/Labs9.5

Note: These are predicted values and should be confirmed by experimental determination.

Computational Prediction

Computational methods for pKa prediction often employ quantum mechanical calculations to determine the free energy of deprotonation.[11] Empirical methods based on linear free-energy relationships are also widely used.

G cluster_equilibrium Ionization Equilibrium protonated Protonated Form (Conjugate Acid) neutral Neutral Form (Base) protonated->neutral + H₂O neutral->protonated + H₃O⁺

Conclusion

The lipophilicity and pKa of this compound are critical parameters that will govern its behavior in biological systems. While computational predictions provide valuable initial estimates, experimental determination using the methodologies outlined in this guide is essential for obtaining accurate and reliable data. A thorough understanding and characterization of these properties are fundamental to the successful development of drug candidates incorporating this novel scaffold.

References

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. Available at: [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon. Available at: [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC. Available at: [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available at: [Link]

  • Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge | ChemRxiv. Available at: [Link]

  • pKa and log p determination | PPTX - Slideshare. Available at: [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - eScholarship. Available at: [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. Available at: [Link]

  • What is pKa and how is it used in drug development?. Available at: [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery - PMC. Available at: [Link]

  • 6,6-Difluoro-2-azaspiro[3.3]heptane - PubChem. Available at: [Link]

  • 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate - PubChem. Available at: [Link]

  • Spectrophotometric Determination of pKa and Log P of Risperidone - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. Available at: [Link]

  • Cyprotex pKa and LogP Fact Sheet - Evotec. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. Available at: [Link]

  • Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules - ChemRxiv. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6‑(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - American Chemical Society. Available at: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. Available at: [Link]

Sources

Technical Guide: Azaspiro[3.3]heptanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

The azaspiro[3.3]heptane scaffold represents a critical tactical evolution in modern drug design, moving beyond the "Escape from Flatland" concept into precise physicochemical tuning. Unlike traditional bioisosteres that merely mimic steric bulk (e.g., gem-dimethyl groups), the azaspiro[3.3]heptane motif offers a unique combination of vector rigidification , metabolic hardening , and lipophilicity reduction .

This guide details the structural rationale, synthetic access, and application of this scaffold, specifically focusing on the 2-azaspiro[3.3]heptane (and its hetero-analogues like 2-oxa-6-azaspiro[3.3]heptane) as high-value replacements for piperidines, piperazines, and morpholines.

Part 1: Structural Rationale & Physicochemical Properties[1][2]

The Spirocyclic "Twist" vs. The Piperidine Chair

The primary utility of the azaspiro[3.3]heptane scaffold lies in its ability to alter the exit vectors of substituents. While a piperidine ring exists predominantly in a chair conformation with substituents in equatorial or axial positions (180° or 60° relationships), the spiro[3.3] system forces a rigid 90° orientation between the two cyclobutane rings.

Key Physicochemical Impacts:

  • LogD Lowering: Contrary to the intuition that adding carbon increases lipophilicity, replacing a piperidine or morpholine with an azaspiro[3.3]heptane often lowers LogD (typically by 0.5–1.0 units).[1] This is attributed to the increased solvation surface area of the spiro-fused rings and changes in amine basicity.

  • Metabolic Stability: The scaffold removes the labile

    
    -methylene protons found in piperidines (common sites for CYP450 oxidation). The strained cyclobutane rings are surprisingly resistant to oxidative metabolism.
    
  • Basicity (pKa): The pKa of the nitrogen in 2-azaspiro[3.3]heptane is generally higher than that of the corresponding piperidine, influencing permeability and hERG binding.

Comparative Data Profile
PropertyPiperidine / Morpholine (Parent)Azaspiro[3.3]heptane (Bioisostere)Impact
Shape (Fsp3) < 1.0 (Chair/Boat flux)1.0 (Rigid Spiro)Increased rigidity; defined vectors.[2]
Metabolic Liability High (

-oxidation)
Low (Steric/Electronic protection)Extended

(Half-life).
Lipophilicity (LogD) Baseline

-0.5 to -1.0
Improved solubility; lower clearance.
Vector Angle 109.5° (Tetrahedral average)90° (Spiro-twist)Access to novel IP space.

Part 2: Synthetic Methodologies

Synthesis of these strained rings requires overcoming the inherent ring strain (~26 kcal/mol per cyclobutane). Two primary routes dominate the literature: the Double Displacement Strategy (for 2-aza and 2,6-diaza variants) and the [2+2] Cycloaddition (for 1-aza variants).

Visualization of Synthetic Logic

SynthesisPathways Start_Bis Bis-Electrophile (e.g., Pentaerythritol deriv.) Step_Cycl Double Displacement (Cyclization) Start_Bis->Step_Cycl + Primary Amine Prod_2Aza 2-Azaspiro[3.3]heptane (Scaffold A) Step_Cycl->Prod_2Aza Deprotection Start_Alkene Methylene Cyclobutane Step_22 [2+2] Cycloaddition (CSI/Graf's Isocyanate) Start_Alkene->Step_22 + ClSO2NCO Inter_Lactam Spiro-beta-lactam Step_22->Inter_Lactam Reductive Workup Prod_1Aza 1-Azaspiro[3.3]heptane (Scaffold B) Inter_Lactam->Prod_1Aza LiAlH4 Reduction

Figure 1: Divergent synthetic pathways for 2-aza (top) and 1-aza (bottom) spiro[3.3]heptanes.

Detailed Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Sulfonate Salt)

Rationale: This is the most common "morpholine bioisostere" variant. The sulfonate salt is preferred for crystallinity and stability.

Reagents:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)[3]

  • Benzylamine (or Benzhydrylamine for easier deprotection)

  • Ethanol/Water solvent system

  • Sodium Carbonate (

    
    )
    

Step-by-Step Workflow:

  • Cyclization: Dissolve 3,3-bis(bromomethyl)oxetane (1.0 equiv) in EtOH. Add Benzylamine (1.0 equiv) and

    
     (3.0 equiv). Heat to reflux (approx. 80°C) for 16–24 hours. The high temperature is required to overcome the activation energy of forming the second strained ring.
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude tertiary amine is often an oil. Dissolve in EtOAc and wash with water.

  • Salt Formation (Critical): To isolate a stable solid, treat the crude oil with 1.0 equiv of p-toluenesulfonic acid (TsOH) in acetone. The tosylate salt precipitates as a white crystalline solid.

  • Deprotection: Hydrogenation (

    
    , Pd/C) in MeOH removes the benzyl group, yielding the secondary amine salt ready for coupling.
    

Part 3: Medicinal Chemistry Case Studies

Case Study A: Tuberculosis Candidate TBI-223

Context: TBI-223 is a potent oxazolidinone antibiotic. The development team needed to replace a morpholine ring to improve pharmacokinetic (PK) properties.

  • The Switch: Replacement of the morpholine with 2-oxa-6-azaspiro[3.3]heptane .[4]

  • Outcome:

    • Solubility: The spirocyclic variant showed significantly higher aqueous solubility due to the reduced lipophilicity (LogD lowered by ~0.8).

    • Efficacy: Maintained potency against M. tuberculosis while improving oral bioavailability.

    • Scale-up: The synthesis was optimized to a >100g scale using the bis-alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane.

Case Study B: Bupivacaine Bioisosteres (1-Azaspiro Variant)

Context: Bupivacaine is a local anesthetic containing a piperidine ring.[5] Mykhailiuk et al.[6][7] explored the 1-azaspiro[3.3]heptane as a direct replacement.[2]

  • The Switch: Piperidine

    
     1-Azaspiro[3.3]heptane.[5][2][7]
    
  • Mechanism:

    • The 1-aza variant introduces a chiral center (if substituted) and alters the vector of the N-substituent relative to the lipophilic tail.

    • Synthesis utilized the [2+2] cycloaddition of methylene cyclobutane with chlorosulfonyl isocyanate.

  • Outcome: The resulting analogues exhibited comparable anesthetic potency but with a distinct metabolic profile, effectively creating a patentable "me-better" scaffold.

Part 4: Strategic Integration in DMTA Cycles

When should you deploy azaspiro[3.3]heptanes?

  • Metabolic Soft Spots: If your lead compound is suffering from rapid N-dealkylation or oxidation at the

    
    -carbon of a piperidine/morpholine ring.
    
  • Solubility Issues: If you need to lower LogD without introducing polar surface area (PSA) that might hinder permeability.

  • IP Breaking: The structural novelty of the spiro[3.3] system often breaks coverage of generic piperidine patents.

Decision Matrix Visualization

DecisionMatrix Problem Lead Compound Issue Branch1 High Clearance (Metabolic) Problem->Branch1 Branch2 Poor Solubility (High LogD) Problem->Branch2 Branch3 Flat Structure (Low Fsp3) Problem->Branch3 Solution Deploy Azaspiro[3.3]heptane Branch1->Solution Branch2->Solution Branch3->Solution Outcome1 Blocks alpha-oxidation Solution->Outcome1 Outcome2 Lowers LogD (-0.5) Solution->Outcome2 Outcome3 Adds 3D Complexity Solution->Outcome3

Figure 2: Strategic decision tree for scaffold deployment.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link][8]

  • van der Haas, R. N. S., et al. (2017).[4] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synthesis. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [Link]

  • Patterson, A. W., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[3] ACS Omega. [Link]

Sources

Technical Whitepaper: 6-Fluoro-2-azaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the patent landscape, synthetic methodologies, and strategic applications of the 6-Fluoro-2-azaspiro[3.3]heptane scaffold.

Executive Summary: The Escape from Flatland

The this compound scaffold represents a critical evolution in medicinal chemistry, specifically in the pursuit of increasing fraction of sp3-hybridized carbons (


) to improve clinical success rates.

Historically, drug discovery relied heavily on planar, aromatic rings (phenyl, pyridine) and simple alicycles (piperidine). However, these flat structures often suffer from poor solubility and rapid metabolic clearance.[1] The this compound moiety serves as a high-value bioisostere for 4-fluoropiperidine and para-substituted fluorobenzenes .[1]

Key Technical Advantages:

  • Metabolic Blocking: The fluorine atom at the 6-position blocks the most metabolically vulnerable site (opposite the nitrogen) against oxidative degradation (CYP450).

  • Vectorial Integrity: It maintains a linear exit vector similar to piperidine/benzene but introduces a specific "twist" and bulk that can improve selectivity for protein binding pockets.[1]

  • Lipophilicity Modulation: The fluorine lowers the pKa of the amine (via inductive effect) and modulates

    
    , improving membrane permeability compared to non-fluorinated analogs.
    

Bioisosteric Rationale & Structural Logic[1][2]

The transition from a piperidine to a spiro[3.3]heptane core is not merely cosmetic; it fundamentally alters the physicochemical profile of the molecule.

The "Spiro-Shift" Effect

Replacing a 4-fluoropiperidine with this compound:

  • Constrains Conformation: The spirocyclic ring is rigid.[1] It does not undergo the chair-boat interconversions typical of piperidines, entropic penalties upon binding are reduced.[1]

  • Alters Basicity: The inductive effect of the strained cyclobutane rings, combined with the through-bond electron withdrawal of the fluorine, typically lowers the basicity of the secondary amine. This reduces lysosomal trapping and hERG channel inhibition liability.[1]

Decision Matrix: When to Deploy

Use this scaffold when your lead compound (containing piperidine/benzene) exhibits:

  • High intrinsic clearance (

    
    ) due to oxidation at the para-position.
    
  • Poor solubility driven by planar stacking.

  • Non-specific binding (promiscuity) due to lack of 3D complexity.[1]

Patent Landscape Analysis

The Intellectual Property (IP) landscape for this scaffold is characterized by a "crowded floor" of building block patents, but "open sky" for therapeutic applications.

Key Assignees & Players
  • Enamine Ltd: The dominant player in the synthesis and supply of these building blocks.[1] They hold significant Know-How and process patents on the scale-up of spirocycles.[1]

  • Pfizer & Merck: Major assignees in application patents, where the scaffold is used in kinase inhibitors (e.g., JAK, ALK) and GPCR modulators.

  • WuXi AppTec: Active in process chemistry patents for generating these scaffolds on kilogram scales.[1]

Freedom to Operate (FTO) Status
  • The Scaffold Itself: The core structure of this compound is prior art and cannot be patented as a composition of matter in isolation.[1] It is commercially available.[1]

  • Therapeutic Use: The FTO lies in the Markush structures of specific drug candidates.[1] If you append this scaffold to a novel warhead or pharmacophore, the resulting molecule is patentable.

  • Process Patents: There are active patents covering specific high-yield routes (e.g., using specific catalysts for the fluorination step), which generic manufacturers must navigate carefully.

Synthetic Methodologies & Experimental Protocols

This section details the most robust, self-validating route to the this compound salt. We utilize a Convergent Deoxofluorination Strategy .

Synthetic Pathway Diagram

Synthesis Start Boc-6-oxo-2-azaspiro[3.3]heptane (Starting Material) Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter1 Intermediate: 6-Hydroxy-2-Boc-azaspiro[3.3]heptane Step1->Inter1 Yield: >90% Step2 Fluorination (DAST or XtalFluor-E) Inter1->Step2 Inter2 Intermediate: 6-Fluoro-2-Boc-azaspiro[3.3]heptane Step2->Inter2 Inversion of Config. (if chiral) Step3 Deprotection (TFA or HCl/Dioxane) Inter2->Step3 Final Product: This compound (Salt Form) Step3->Final Quant.

Caption: Figure 1. Convergent synthesis of this compound from the commercially available ketone.[1] Note that direct fluorination of the ketone yields the gem-difluoro analog.

Detailed Protocol: Synthesis of this compound Hydrochloride[1]

Step 1: Reduction of the Ketone

  • Reactants: Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous Methanol (10 V).

  • Procedure: Cool to 0°C. Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise over 30 minutes. (Caution: Gas evolution).[1]

  • Workup: Stir at room temperature for 2 hours. Quench with saturated NH4Cl.[1] Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1]

  • Validation: 1H NMR should show the disappearance of the alpha-keto protons and appearance of the multiplet at ~4.0-4.2 ppm (CH-OH).[1]

Step 2: Deoxofluorination (The Critical Step) Note: This step typically requires DAST (Diethylaminosulfur trifluoride) or the safer XtalFluor-E. We describe the DAST protocol.

  • Reactants: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM (15 V) under Nitrogen.

  • Procedure: Cool to -78°C. Add DAST (1.5 eq) dropwise. Crucial: Maintain temperature below -60°C during addition to prevent elimination side-products (alkenes).[1]

  • Reaction: Allow to warm to room temperature overnight.

  • Workup: Quench carefully into saturated NaHCO3 (Caution: Vigorous effervescence). Extract with DCM.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: 19F NMR is mandatory.[1] Look for a multiplet around -170 to -180 ppm (H-C-F coupling).[1]

Step 3: Deprotection & Salt Formation [1]

  • Reactants: Dissolve the Boc-protected fluoride in 4M HCl in Dioxane (5 eq).

  • Procedure: Stir at room temperature for 2-4 hours. A white precipitate should form.[1]

  • Isolation: Filter the solid or concentrate to dryness. Triturate with Diethyl Ether to remove trace impurities.[1]

  • Final Product: this compound Hydrochloride.

Strategic Data Summary

The following table summarizes the comparative properties of the spiro scaffold versus the traditional piperidine it replaces.

Property4-FluoropiperidineThis compoundImpact on Drug Design
Geometry Flexible (Chair/Boat)Rigid (Puckered Cyclobutanes)Reduced entropic penalty; higher selectivity.[1]
Vector Angle ~180° (Linear)~180° (Linear but twisted)Accesses novel IP space; slight vector change can rescue binding.
Fsp3 HighHighGood solubility; "3D-ness."[1]
Metabolic Stability Moderate (N-oxidation, alpha-C ox)High Steric bulk of spiro center protects the nitrogen; F blocks distal oxidation.[1]
Basicity (pKa) ~10.8 (Secondary amine)~9.5 - 10.0Reduced pKa improves permeability and reduces hERG liability.[1]

Diagram: Bioisosteric Decision Logic

DecisionLogic Problem Lead Compound Issues Analysis Analyze Core Structure Problem->Analysis Branch1 Issue: Rapid Metabolism (Oxidative Clearance) Analysis->Branch1 Branch2 Issue: IP Space Crowded (Piperidine Core) Analysis->Branch2 Branch3 Issue: Poor Permeability (High Basicity) Analysis->Branch3 Solution Deploy this compound Branch1->Solution F blocks oxidation Spiro protects N Branch2->Solution Novel Markush Space Branch3->Solution Lower pKa Compact Lipophilicity

Caption: Figure 2. Strategic decision matrix for implementing spirocyclic bioisosteres in Lead Optimization.

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters. Link

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane and Spiro[3.3]heptane Scaffolds as Saturated Bioisosteres." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2024).[1][2] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. Link

  • Enamine Ltd. (2023).[1] "Spirocyclic Piperidine Bioisosteres: Building Block Catalog & Technical Notes." Enamine.net.[1] Link

  • Pfizer Inc. (2012).[1] "Patent WO2012025628: Spirocyclic Compounds useful as inhibitors of kinases."[1] Google Patents.[1] Link

Sources

Methodological & Application

Technical Guide: Functionalization Strategies for 6-Fluoro-2-azaspiro[3.3]heptane in Medicinal Chemistry

[1]

Abstract

This application note details the reagents, protocols, and mechanistic considerations for functionalizing 6-Fluoro-2-azaspiro[3.3]heptane (and its salts). As a high-value bioisostere for piperidine and piperazine, this scaffold offers reduced lipophilicity (LogD) and metabolic blocking via the distal fluorine atom. This guide provides validated workflows for N-arylation (SNAr and Buchwald-Hartwig), amide coupling, and reductive amination, addressing specific challenges related to the molecule's basicity and spirocyclic strain.

Physicochemical Profile & Handling

This compound is typically supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt due to the volatility and instability of the free amine.[1]

PropertyValue / CharacteristicImpact on Protocol
Basicity (pKa) ~9.5 – 10.0 (Est.)[1]High basicity requires stoichiometric base adjustment in coupling reactions.[1]
Ring Strain High (~60 kcal/mol)Avoid highly acidic conditions at elevated temperatures (>120°C) to prevent ring opening.[1]
Solubility High in water/MeOH (Salt)Salts must be free-based in situ or pre-neutralized for non-polar solvent reactions (DCM, Toluene).[1]
Nucleophilicity Moderate to HighThe secondary amine is sterically unhindered, making it an aggressive nucleophile.[1]
Critical Handling Step: In-Situ Free-Basing

Most commercial reagents are salts.[1] For palladium-catalyzed reactions or anhydrous couplings, the salt must be neutralized.

  • Protocol: Suspend the salt in the reaction solvent (e.g., DCM or Toluene). Add 3.0–4.0 equivalents of DIPEA or Cs₂CO₃ .[1] Stir for 15 minutes prior to adding the electrophile or catalyst.

Functionalization Module A: N-Arylation

N-arylation is the primary method for attaching this scaffold to aromatic cores. The choice of reagent depends on the electronics of the aryl halide.

Method A1: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient aryl halides (e.g., ortho/para-nitro, cyano, or fluoro-substituted aromatics).[1]

  • Reagents:

    • Base: Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      ).[1]
    • Solvent: DMSO, NMP, or DMF (Polar aprotic is essential).[1]

    • Temperature: 80°C – 120°C.[1]

  • Protocol:

    • Dissolve Aryl Halide (1.0 eq) in DMSO (0.5 M).

    • Add this compound salt (1.2 eq).

    • Add

      
       (3.0 eq).[1]
      
    • Heat to 90°C for 4–12 hours.

    • Workup: Dilute with water, extract with EtOAc. The spirocycle is polar; ensure the aqueous layer is basic (pH > 10) to prevent protonation and loss of product to the water phase.

Method A2: Buchwald-Hartwig Cross-Coupling

Best for: Electron-rich, neutral, or sterically hindered aryl halides (Chlorides/Bromides).[1]

  • Reagents:

    • Catalyst Source:

      
       or 
      
      
      .
    • Ligand: RuPhos (universal for secondary amines), BrettPhos (for difficult substrates), or XPhos .[1]

    • Base: Sodium tert-butoxide (

      
      ) or 
      
      
      .[1]
    • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

  • Protocol:

    • Charge reaction vial with Aryl Halide (1.0 eq), Amine Salt (1.2 eq),

      
       (3.0 eq), and Catalyst/Ligand premix (2–5 mol%).[1]
      
    • Purge with Nitrogen/Argon (Oxygen inhibits the catalyst).

    • Add anhydrous Toluene.

    • Heat at 80–100°C for 12 hours.

Decision Logic for N-Arylation

ArylationStrategyStartTarget: N-Aryl-6-Fluoro-spiro[3.3]heptaneArylTypeAnalyze Aryl Halide ElectronicsStart->ArylTypeSNArElectron Deficient(e.g., Pyridine, Nitro-benzene)ArylType->SNArHas EWGBuchwaldElectron Rich / Neutral(e.g., Anisole, Toluene)ArylType->BuchwaldNo EWGCond_SNArReagents: K2CO3 / DMSO / 90°CMechanism: Addition-EliminationSNAr->Cond_SNArCond_BWReagents: Pd-RuPhos / NaOtBu / TolueneMechanism: Pd(0)/Pd(II) CycleBuchwald->Cond_BW

Figure 1: Decision tree for selecting N-arylation conditions based on substrate electronics.

Functionalization Module B: Amide Coupling

Reacting the amine with carboxylic acids requires reagents that minimize racemization (of the acid) and handle the steric bulk of the spiro system.

  • Preferred Reagents:

    • HATU: The "gold standard" for difficult couplings. Fast, high yield.[1]

    • T3P (Propylphosphonic anhydride): Excellent for large scale; easy workup (water-soluble byproducts).[1]

    • COMU: Safer alternative to HATU with similar efficiency.[1]

  • Protocol (HATU Method):

    • Dissolve Carboxylic Acid (1.0 eq) in DMF or DCM.[1]

    • Add DIPEA (3.0–4.0 eq).[1] Note: Extra base is needed to neutralize the amine salt.

    • Add HATU (1.1 eq) and stir for 5 minutes to activate the acid.

    • Add This compound salt (1.1 eq).

    • Stir at Room Temperature for 2–4 hours.

Functionalization Module C: Reductive Amination

Used to attach alkyl chains or benzylic groups via aldehydes/ketones.[1]

  • Reagents:

    • Reductant: Sodium Triacetoxyborohydride (

      
      , 
      
      
      ).[1] It is milder than
      
      
      and prevents direct reduction of the aldehyde/ketone.
    • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

    • Additive: Acetic Acid (AcOH) is often required to catalyze imine formation.[1]

  • Protocol:

    • Dissolve Aldehyde/Ketone (1.0 eq) and Amine Salt (1.1 eq) in DCE.

    • Add DIPEA (1.0 eq) to free-base the amine.[1]

    • Add Acetic Acid (1–2 drops) to adjust pH to ~5–6.

    • Stir for 30 mins to form the imine/iminium species.

    • Add STAB (1.5 eq) in one portion.

    • Stir overnight at Room Temperature.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Buchwald Catalyst PoisoningThe free amine is a strong ligand.[1] Use a precatalyst (e.g., XPhos Pd G3) rather than generating in situ.[1] Ensure

exclusion.
Incomplete Reaction (Amide) Salt InterferenceThe HCl/TFA salt was not fully neutralized.[1] Increase DIPEA to 4.0 eq or perform an aqueous free-base extraction first.[1]
Precipitate Formation SolubilityThe spiro-ammonium salt is insoluble in non-polar solvents.[1] Switch to DMF or a DCM/DMF mix.
Regioselectivity N/AThe molecule has only one nucleophilic nitrogen.[1] The fluorine is chemically inert under these conditions.
Reaction Pathway Visualization

ReactionPathwayscluster_0Electrophile PathwaysInputThis compound(Salt Form)FreeBaseFree Base(In-situ)Input->FreeBase+ DIPEA/BaseProduct1N-Aryl DerivativeFreeBase->Product1Pd-Cat / Base(Buchwald)Product2Amide DerivativeFreeBase->Product2HATU / DIPEA(Amide Coupling)Product3N-Alkyl DerivativeFreeBase->Product3STAB / AcOH(Reductive Amination)ArXAryl Halide (Ar-X)ArX->Product1RCOOHCarboxylic Acid(R-COOH)RCOOH->Product2RCHOAldehyde(R-CHO)RCHO->Product3

Figure 2: Overview of synthetic workflows converting the starting salt into functionalized derivatives.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters.

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties. Angewandte Chemie International Edition. [1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie. [1]

  • Vertex Pharmaceuticals. (2025).[1] Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate.

  • Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry – A European Journal.[1] [1]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Fluoro-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the 2-azaspiro[3.3]heptane moiety has emerged as a privileged scaffold. Its rigid, three-dimensional structure offers a unique vectoral projection of substituents into biologically relevant space, making it an attractive bioisostere for more common saturated heterocycles like piperidine and morpholine.[1] The introduction of a fluorine atom, as in 6-Fluoro-2-azaspiro[3.3]heptane, can further modulate the physicochemical properties of drug candidates, enhancing metabolic stability, binding affinity, and membrane permeability.

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of C-N bonds.[2][3][4][5] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[6] The ability to couple sterically hindered secondary amines like this compound with a wide array of aryl and heteroaryl halides is of paramount importance for the rapid generation of novel chemical entities in drug discovery programs.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to the challenging yet highly valuable substrate, this compound.

Mechanistic Underpinnings of the Buchwald-Hartwig Amination

A thorough understanding of the catalytic cycle is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted mechanism proceeds through a series of well-defined steps involving a palladium catalyst.[5][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-X_Pd(II)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-X_Pd(II)L_n Oxidative Addition (Ar-X) Ar-Pd(II)Amine_Complex [Ar-Pd(II)(HNR'R'')L_n]X Ar-X_Pd(II)L_n->Ar-Pd(II)Amine_Complex Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)Amine_Complex->Amido_Complex Deprotonation (+ Base, - HBX) Amido_Complex->Pd(0)L_n Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination

Figure 1: General Catalytic Cycle for the Buchwald-Hartwig Amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[7]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step, especially for sterically hindered substrates. The C-N bond is formed, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

Considerations for the Amination of this compound

The successful amination of this compound hinges on overcoming the challenges posed by its steric bulk. Sterically hindered secondary amines can slow down both the amine coordination and the final reductive elimination step.[8][9] Therefore, careful selection of the catalyst system is paramount.

  • Choice of Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium precatalysts are often preferred for their air and moisture stability, which leads to greater reproducibility. Examples include (t-Bu)₃P-Pd-G2, (JohnPhos)Pd-G2, and (RuPhos)Pd-G2.

  • Ligand Selection: The choice of phosphine ligand is arguably the most critical parameter. For sterically demanding amines, bulky and electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[5] These ligands promote the crucial reductive elimination step. Recommended ligands for this substrate class include:

    • RuPhos: Known for its effectiveness with a broad range of secondary amines.[10]

    • BrettPhos: Particularly useful for coupling primary and secondary amines.[10]

    • tBuXPhos: Another excellent choice for hindered substrates.

  • Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine. The most commonly used bases are sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[10] While NaOtBu is generally very effective, LiHMDS can offer better compatibility with base-sensitive functional groups.[10] For some substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in combination with specific ligand systems can also be employed.[11]

  • Solvent Choice: Anhydrous, aprotic solvents are typically used. Toluene, 1,4-dioxane, and tert-butanol are common choices.[10] The solubility of the reagents and the desired reaction temperature will influence the final selection.

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound with various aryl halides. These conditions should be considered as a starting point for optimization.

ComponentAryl Bromide/IodideAryl ChlorideAryl Triflates
Palladium Precatalyst (RuPhos)Pd-G2 (1-2 mol%)(tBuXPhos)Pd-G3 (2-4 mol%)(JohnPhos)Pd-G2 (1-2 mol%)
Ligand RuPhos (1.5-3 mol%)tBuXPhos (3-6 mol%)JohnPhos (1.5-3 mol%)
Base NaOtBu (1.5 equiv)LiHMDS (2.0 equiv)NaOtBu (1.5 equiv)
Solvent Toluene or 1,4-Dioxane1,4-DioxaneToluene
Temperature 80-110 °C100-120 °C80-100 °C
Amine 1.2 equivalents1.2 equivalents1.2 equivalents

Experimental Protocols

The following are model protocols for the Buchwald-Hartwig amination of this compound. It is crucial that all reactions are performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, This compound, Base, Pd Precatalyst, & Ligand Flask Add solids to a dry Schlenk flask with a stir bar Reagents->Flask Inert_Atmosphere Evacuate and backfill with Argon (3x) Flask->Inert_Atmosphere Solvent Add anhydrous, degassed solvent via syringe Inert_Atmosphere->Solvent Heating Heat to desired temperature with vigorous stirring Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Quenching Quench with H₂O or sat. NH₄Cl (aq) Cooling->Quenching Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying_Concentration Dry organic layer (e.g., Na₂SO₄), filter, and concentrate Extraction->Drying_Concentration Purification Purify by flash column chromatography Drying_Concentration->Purification

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Protocol 1: Coupling with an Aryl Bromide

Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • (RuPhos)Pd-G2 (0.02 mmol, 2 mol%)

  • RuPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, (RuPhos)Pd-G2, RuPhos, and sodium tert-butoxide.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the this compound via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with an Aryl Chloride

Reagents:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • (tBuXPhos)Pd-G3 (0.04 mmol, 4 mol%)

  • tBuXPhos (0.06 mmol, 6 mol%)

  • LiHMDS (1.0 M in THF, 2.0 mL, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, (tBuXPhos)Pd-G3, and tBuXPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the this compound via syringe.

  • Add the LiHMDS solution dropwise via syringe at room temperature.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Base degradation- Poorly reactive aryl halide- Use a fresh batch of precatalyst and ligand- Ensure proper inert atmosphere technique and use of dry solvents- Use freshly opened or properly stored base- Increase reaction temperature and/or catalyst loading
Formation of hydrodehalogenated arene - Presence of water- β-hydride elimination from the amido complex- Ensure strictly anhydrous conditions- Use a bulkier ligand to disfavor β-hydride elimination
Decomposition of starting materials or product - Reaction temperature too high- Incompatible functional groups- Lower the reaction temperature and increase reaction time- Choose a milder base (e.g., K₃PO₄) if compatible with the catalyst system

Safety Considerations

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide and LiHMDS are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of novel chemical matter in drug discovery. While the steric hindrance of the amine presents a challenge, the use of modern, bulky phosphine ligands and carefully optimized reaction conditions can lead to successful C-N bond formation. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemical space enabled by this powerful reaction.

References

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. wiley.com. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]

  • Buchwald–Hartwig amination. Grokipedia. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. d-scholarship.pitt.edu. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. wiley.com. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. PMC. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. springer.com. Available at: [Link]

  • 6,6-Difluoro-2-azaspiro[3.3]heptane. PubChem. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 6-Fluoro-2-azaspiro[3.3]heptane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical "spacer" in modern medicinal chemistry, offering a rigid, non-flat geometry (


 character) that serves as a superior bioisostere to piperidine or piperazine rings.[1] The introduction of a fluorine atom at the C6 position (6-fluoro-2-azaspiro[3.3]heptane) modulates basicity (

suppression via

-induction) and metabolic stability without significantly altering steric bulk.

However, the scale-up of this synthesis is non-trivial due to:

  • Ring Strain: The spiro[3.3] system possesses significant ring strain (~60 kcal/mol), making the skeleton susceptible to acid-catalyzed rearrangement during aggressive functionalization.[1]

  • Fluorination Hazards: Traditional deoxyfluorination reagents (e.g., DAST) pose severe explosion risks upon heating and often favor elimination to the alkene (6-ene impurity) over substitution in sterically constrained systems.[1]

This guide details a Process-Optimized Route utilizing XtalFluor-E® as a safer, more selective alternative to DAST, enabling multi-gram to kilogram execution with reduced thermal risks.[1]

Part 2: Synthetic Route & Logic

Reaction Pathway Visualization

The following diagram outlines the optimized 3-step sequence, highlighting the critical decision node at the fluorination stage.

SynthesisRoute Start Boc-Ketone (CAS: 1187968-36-8) Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter1 Boc-Alcohol (CAS: 1147557-97-8) Step1->Inter1 Decision Fluorination Method? Inter1->Decision PathDAST DAST (Traditional) High Explosion Risk High Elimination Decision->PathDAST Small Scale Only (<5g) PathXtal XtalFluor-E (Recommended) Crystalline/Stable Promoter: DBU/Et3N-3HF Decision->PathXtal Scale-Up (>100g) Inter2 Boc-Fluoride PathDAST->Inter2 PathXtal->Inter2 Step3 Deprotection (HCl/Dioxane or Oxalic Acid) Inter2->Step3 Final This compound Salt Form Step3->Final

Caption: Optimized synthetic workflow comparing traditional DAST usage vs. the recommended XtalFluor-E protocol for safety and yield.

Part 3: Detailed Experimental Protocols

Step 1: Reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Objective: Quantitative conversion of ketone to alcohol while managing hydrogen evolution.[1]

  • Reagents:

    • Starting Material (Ketone): 1.0 equiv[1]

    • NaBH

      
      : 0.6 equiv (Hydride excess)[1]
      
    • Solvent: Methanol (10 vol)

Protocol:

  • Dissolution: Charge the Ketone (e.g., 100 g) into a reactor containing Methanol (1.0 L). Cool to 0 °C.

  • Controlled Addition: Add NaBH

    
     portion-wise over 60 minutes.
    
    • Critical Safety Parameter: Maintain internal temperature

      
       °C. Monitor H
      
      
      
      gas evolution (off-gassing).[1]
  • Reaction: Stir at 0 °C for 1 hour, then warm to 20 °C for 1 hour.

  • IPC (In-Process Control): TLC (50% EtOAc/Heptane, stain: KMnO

    
    ) or GC-MS. Target: <1% residual ketone.[1]
    
  • Quench: Slowly add Acetone (0.5 equiv) to consume excess hydride, followed by concentration in vacuo.

  • Workup: Partition residue between Water and Ethyl Acetate. The product is the organic layer.[1]

  • Yield: Expect 95-98% as a white solid.

    • Note: The alcohol intermediate (CAS 1147557-97-8) is stable and can be stored.[1]

Step 2: Deoxyfluorination (The Critical Scale-Up Step)

Objective: Substitution of -OH with -F while minimizing elimination to the alkene.

Why XtalFluor-E? Unlike DAST (liquid, decomposes explosively >50°C), XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline solid with a decomposition onset >200°C. It requires an exogenous fluoride source (Et


N[1]·3HF) and a base (DBU) to activate, allowing "dial-in" reactivity that reduces elimination byproducts.[1]

Reagent Table:

ReagentEquivRoleNotes
Boc-Alcohol (Step 1) 1.0SubstrateDry azeotropically before use.[1]
XtalFluor-E 1.2Fluorinating AgentSolid, handle under N

.[1][2][3]
Et

N·3HF
2.0PromoterSource of nucleophilic F

.[1]
DBU 2.0BaseScavenges HF, activates alcohol.[1]
DCM 15 volSolventAnhydrous (<0.05% H

O).[1]

Protocol:

  • Setup: In a dry reactor under N

    
    , charge Boc-Alcohol and DCM. Cool to -78 °C.[1]
    
    • Process Note: While XtalFluor is stable, the spiro-alcohol is prone to elimination.[1] Low temperature is required for selectivity, not just safety.

  • Base Addition: Add DBU and Et

    
    N·3HF sequentially. The mixture may fume slightly.[1]
    
  • Reagent Addition: Add XtalFluor-E solid in portions.

  • Ramp: Stir at -78 °C for 1 hour, then allow to warm slowly to -10 °C over 4 hours.

    • Do NOT heat to reflux.[1] Elimination to the alkene becomes dominant >0 °C.[1]

  • Quench: Pour reaction mixture into saturated aqueous NaHCO

    
     (vigorous effervescence).
    
  • Purification: Flash chromatography is usually required to separate the fluoro-product from the alkene impurity (typically 5-10% formation).[1]

    • Stationary Phase: Silica Gel.[1][4]

    • Eluent: 10-20% EtOAc in Hexanes.[1]

    • Detection: Ninhydrin or KMnO

      
       (Weak UV absorbance).[1]
      
Step 3: Deprotection and Salt Formation

Objective: Removal of Boc group and isolation of the stable salt.[1]

Protocol:

  • Dissolution: Dissolve the purified Boc-fluoride in 1,4-Dioxane (5 vol).

  • Acidolysis: Add 4M HCl in Dioxane (5 equiv) at 10 °C.

  • Precipitation: Stir at 20 °C for 3-5 hours. The product often precipitates as the hydrochloride salt.[1]

  • Isolation:

    • If solid:[1][2][5][6] Filter and wash with Et

      
      O.[1]
      
    • If oil:[1] Concentrate, redissolve in minimal EtOH, and add Oxalic Acid (1.0 equiv) to precipitate the Oxalate Salt (often more crystalline and non-hygroscopic than the HCl salt).[1]

Part 4: Process Safety & Troubleshooting

Comparison of Fluorinating Agents

The choice of reagent dictates the safety profile of the facility.[1]

FeatureDASTDeoxo-FluorXtalFluor-E
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Explodes >50°CDecomp >70°CStable >200°C
Free HF Generation Yes (Hydrolysis)YesNo (Requires Promoter)
Selectivity (Sub vs Elim) PoorModerateHigh
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Alkene Impurity Reaction temp too high during fluorination.Keep T < -10°C; switch from DAST to XtalFluor-E.
Low Yield in Step 1 Incomplete reduction or water in solvent.[1]Use anhydrous MeOH; ensure excess NaBH

.[1]
Product is an Oil (Step 3) HCl salt is hygroscopic.[1]Convert to Oxalate or Tosylate salt for crystallinity.[1]
Violent Quench (Step 2) Unreacted fluorinating agent.[1][7]Use 5% NaHCO

and add quench slowly at 0°C.

Part 5: References

  • Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529.[1] [1]

  • L'Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][2] The Journal of Organic Chemistry, 75(10), 3401–3411.[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: XtalFluor-E®.[1][3][8] [1]

  • ChemicalBook. (2025).[1][5][9] tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8).[1][4][5][10][11]

  • Umemoto, T., et al. (2010).[1] Deoxofluorination of Alcohols with 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride (Fluolead).[1] Journal of the American Chemical Society, 132(49), 18199–18205.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 6-Fluoro-2-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry.[1][2] It addresses common challenges and offers practical solutions to improve yield and purity.

Troubleshooting Guide

This section tackles specific issues that may arise during the synthesis, providing step-by-step instructions to resolve them.

Problem 1: Low Yield in the Spirocyclization Step

The formation of the 2-azaspiro[3.3]heptane core is a critical step that can be prone to low yields due to competing side reactions or incomplete conversion.

Possible Causes and Solutions:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is crucial for efficient cyclization.

    • Insight: Strong, non-nucleophilic bases are often required to deprotonate the precursor for intramolecular cyclization. The solvent must be able to dissolve the reactants and facilitate the reaction without participating in side reactions.

    • Recommendation: A common and effective combination is potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like tetrahydrofuran (THF).[3] Heating the reaction can also improve the rate and yield.[3] In some cases, a mixture of dimethylformamide (DMF) and water can provide rapid and clean conversion, even without an added base at elevated temperatures.[3]

  • Poor Leaving Group Quality: The efficiency of the intramolecular nucleophilic substitution depends heavily on the nature of the leaving groups.

    • Insight: Good leaving groups, such as tosylates (OTs) or mesylates (OMs), are essential for the spirocyclization to proceed efficiently. Halides like chlorides can also be used, but may require more forcing conditions.[3]

    • Recommendation: If using dihalo-precursors, consider converting the hydroxyl groups of a diol precursor to tosylates or mesylates to enhance their leaving group ability. However, be aware that in some cases, activation as ditriflates or a mixed mesylate/chloride or triflate/chloride can lead to complex mixtures.[3]

  • Incomplete Reaction: The reaction may not go to completion, leaving starting material behind.

    • Insight: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical.

    • Recommendation: If the reaction stalls, adding a further equivalent of the base may drive it to completion.[3] For certain substrates, the addition of water to a DMF solution at elevated temperatures can also push the reaction to completion.[3]

Condition Base Solvent Temperature Yield Reference
Optimized CyclizationPotassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)70°CGood to High[3]
Alternative ConditionNone (autocatalyzed)DMF/Water (8:2)110°CHigh[3]
Problem 2: Difficulties in the Fluorination Step

Introducing the fluorine atom onto the spirocyclic core can be challenging, with potential for low yields and the formation of side products.

Possible Causes and Solutions:

  • Inefficient Fluorinating Reagent: The choice of fluorinating agent is critical for a successful reaction.

    • Insight: Deoxofluorination of a ketone precursor is a common strategy. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are often used.[4] Another approach is nucleophilic substitution with a fluoride source.[4]

    • Recommendation: For the deoxofluorination of sterically hindered carbonyl groups, such as in the 6-oxo-2-azaspiro[3.3]heptane precursor, a more potent reagent like Deoxo-Fluor® might be necessary.[4][5] Alternatively, the Shapiro reaction using N-fluorobenzenesulfonimide (NFSI) can be an effective method to convert ketones to fluoroalkenes, which can then be reduced.[6]

  • Side Reactions: Over-fluorination or decomposition of the starting material can occur under harsh reaction conditions.

    • Insight: Careful control of reaction temperature and stoichiometry is essential to minimize side product formation.

    • Recommendation: Start the reaction at a low temperature (e.g., -78°C) and slowly warm to room temperature. Use a slight excess of the fluorinating agent, but avoid a large excess. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Problem 3: Challenges in Purification

The final product, this compound, or its intermediates, can be difficult to purify due to their physical properties.

Possible Causes and Solutions:

  • High Polarity and Water Solubility: The free amine can be highly polar and water-soluble, making extraction from aqueous layers difficult.

    • Insight: The Boc-protected intermediate is generally less polar and easier to handle.

    • Recommendation: Perform purification on the N-Boc protected intermediate. Use a continuous liquid-liquid extraction apparatus for highly water-soluble compounds. Column chromatography on silica gel is a standard method, but careful selection of the eluent system is necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/hexane) is often effective. For highly polar compounds, reverse-phase chromatography may be a better option.

  • Formation of Stable Salts: The product can form stable salts with acidic byproducts or reagents.

    • Insight: The basic nitrogen of the azetidine ring can be protonated, leading to salt formation.

    • Recommendation: A basic workup (e.g., with aqueous sodium bicarbonate or sodium carbonate) is crucial to neutralize any acidic species and ensure the product is in its free base form before extraction. If the product is isolated as a salt, it can sometimes be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the 2-azaspiro[3.3]heptane core?

A common and effective route involves the reductive amination of a suitable aldehyde with a primary amine, followed by an intramolecular cyclization.[3] For example, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde can be reacted with an amine, and the resulting intermediate can be cyclized using a base like potassium tert-butoxide.[3]

G cluster_0 Route to 2-Azaspiro[3.3]heptane Core Aldehyde 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde Amine Primary Amine Reductive_Amination Reductive Amination Intermediate N-Substituted (1-benzyl-3-chloromethyl- azetidin-3-yl)methanamine Cyclization Intramolecular Cyclization (t-BuOK) Product 2,6-Disubstituted- 2-azaspiro[3.3]heptane

Q2: How can I introduce the fluorine atom at the 6-position?

A common strategy is to start with a precursor that has a ketone at the 6-position, namely N-Boc-6-oxo-2-azaspiro[3.3]heptane.[7][8] This ketone can then be converted to the 6-fluoro derivative via deoxofluorination.

G cluster_1 Fluorination Strategy Ketone N-Boc-6-oxo- 2-azaspiro[3.3]heptane Deoxofluorination Deoxofluorination (e.g., DAST, Deoxo-Fluor®) Fluorinated_Product N-Boc-6-fluoro- 2-azaspiro[3.3]heptane Deprotection Deprotection (e.g., TFA, HCl) Final_Product This compound

Q3: Are there any protecting group strategies I should consider?

Yes, using a protecting group for the nitrogen atom of the azetidine ring is highly recommended. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many reaction conditions and can be easily removed at the end of the synthesis with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] The Boc-protected intermediates are also generally less polar and easier to purify by column chromatography.[7][8]

Q4: What are some of the key safety precautions for this synthesis?

  • Fluorinating Agents: Reagents like DAST and Deoxo-Fluor® are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Bases: Potassium tert-butoxide is a strong base and is corrosive. Handle it with care and avoid contact with skin and eyes.

  • Pressurized Reactions: Some cyclization reactions may be performed in sealed tubes at elevated temperatures, which can build up pressure.[3] Use appropriate pressure-rated glassware and a blast shield.

References

  • [Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Google Patents. (n.d.).]()

Sources

Technical Support Center: Troubleshooting Deprotection of 6-Fluoro-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-2-azaspiro[3.3]heptane is a high-value, conformationally restricted diamine surrogate often used as a bioisostere for piperidine or morpholine in medicinal chemistry. Its unique spirocyclic geometry vectors substituents into specific 3D space, but its physicochemical properties—specifically high volatility of the free base and lack of UV chromophores —create distinct challenges during deprotection and isolation.

This guide addresses the critical failure points in removing the tert-butoxycarbonyl (Boc) group from tert-butyl this compound-2-carboxylate.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of your issue.

DeprotectionTroubleshooting Start Start: Issue Encountered CheckTLC 1. Check TLC/NMR (Ninhydrin Stain Required) Start->CheckTLC Result1 Starting Material (SM) Persists CheckTLC->Result1 Result2 SM Gone, No Product (Clean NMR/Empty Flask) CheckTLC->Result2 Result3 Complex Mixture (Decomposition) CheckTLC->Result3 Action1 Check Acid Quality (Wet TFA?) Result1->Action1 Action2 VOLATILITY ISSUE Did you dry free base under high vac? Result2->Action2 Action3 Check Temp/Stability (Ring Opening?) Result3->Action3 Sol1 Use 4M HCl/Dioxane (Fresh Bottle) Action1->Sol1 Sol2 Isolate as Salt (HCl or TFA) Action2->Sol2 Sol3 Lower Temp to 0°C Use Scavengers Action3->Sol3

Figure 1: Diagnostic logic flow for identifying deprotection failure modes. Blue nodes indicate analysis steps; Red/Yellow indicate failure states; Green indicates the most common "silent" failure mode.

Part 2: The "Gold Standard" Protocol (Self-Validating)

The most robust method for this substrate is anhydrous HCl in 1,4-dioxane . This method is superior to TFA/DCM because it allows for the direct precipitation of the hydrochloride salt, bypassing the risk of volatilizing the free base.

Reagents & Setup
  • Substrate: tert-butyl this compound-2-carboxylate (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-dioxane (5–10 equiv)

  • Solvent: Minimal dry 1,4-dioxane or Et₂O (if solubility allows)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology
  • Dissolution: Dissolve the Boc-protected amine in a minimal volume of 1,4-dioxane (or Et₂O) at 0 °C.

    • Why: Keeping volume low maximizes the saturation of the final salt, aiding precipitation.

  • Acid Addition: Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

    • Validation: Gas evolution (isobutylene) should be visible.

  • Reaction: Stir at RT for 1–2 hours.

    • Monitoring: Spot on TLC.[1][2] Stain with Ninhydrin or KMnO₄ . The product (secondary amine) will stain distinctively (often reddish/purple with ninhydrin), while the starting material (carbamate) stains faintly or requires heating. UV is useless here.

  • Isolation (Critical Step):

    • Do NOT rotovap to dryness immediately.

    • Dilute the mixture with excess anhydrous Et₂O or MTBE. The hydrochloride salt should precipitate as a white solid.

    • Filter the solid under nitrogen or argon.

    • Wash with cold Et₂O.[3]

  • Drying: Dry the solid under vacuum at room temperature.

    • Note: The HCl salt is stable and non-volatile.

Part 3: Troubleshooting FAQs

Q1: I removed the solvent on the rotovap, and my flask is empty. Where is my product?

Diagnosis: You likely generated the free base or a loosely bound salt and lost it to volatility. Technical Insight: this compound has a low molecular weight (MW ~115 for free base) and significant vapor pressure. Solution:

  • Always isolate as a salt (HCl or TFA) if possible.

  • If you must have the free base, do not use high vacuum (< 10 mbar). Use a mild stream of nitrogen to remove solvents, or use a solvent with a significantly higher boiling point than the amine and distill the solvent (difficult).

  • Recovery: Check your rotovap bump trap or solvent collection flask; the product might be there.

Q2: The reaction seems stuck. I still see a spot by TLC.

Diagnosis: Inadequate acid strength or water contamination. Technical Insight: TFA is hygroscopic.[3] "Wet" TFA reduces the acidity function (


), slowing the protonation of the carbamate carbonyl.
Solution: 
  • Switch to 4M HCl in Dioxane . It is generally anhydrous and provides a more irreversible deprotection environment.

  • If using TFA, add scavengers (e.g., 2.5% triethylsilane) if you suspect tert-butyl cations are recombining or reacting with the electron-rich fluorine center (though rare for this scaffold).

Q3: I see multiple spots on TLC after workup. Is the ring opening?

Diagnosis: Decomposition or salt disproportionation. Technical Insight: The spiro[3.3]heptane core is strained (~60 kcal/mol strain energy). While generally robust, the combination of strong acid + heat or strong nucleophiles can trigger ring-opening or rearrangement, especially assisted by the fluorine substituent. Solution:

  • Keep the temperature below 25 °C .

  • Avoid nucleophilic solvents (like water or alcohols) during the acid step if decomposition is observed.

  • Ensure the "spots" aren't just the free base vs. the salt running differently. Treat the TLC plate with NH₃ vapor before developing to unify the species.

Q4: How do I quantify the yield? I can't see it on UV.

Diagnosis: Lack of chromophore. Technical Insight: The molecule has no conjugated pi-system. Standard HPLC (254 nm) will show nothing. Solution:

  • CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) are required for LC monitoring.

  • qNMR (Quantitative NMR): Use an internal standard (e.g., maleic acid or dimethyl sulfone) in D₂O or DMSO-d6 to quantify the crude salt.

  • 19F NMR: This is a powerful tool. The fluorine signal is distinct. A single sharp peak indicates a clean product. Multiple peaks indicate ring-opening or degradation.

Part 4: Comparative Data: Reagent Selection

FeatureTFA / DCM HCl / Dioxane TMSOTf / 2,6-Lutidine
Reaction Rate Fast (30 min)Moderate (1-2 h)Very Fast (<15 min)
Volatility Risk High (TFA salts can dissociate)Low (Stable HCl salt precipitates)Low
Purification Requires evaporation (risk of loss)Filtration (Precipitation)Aqueous workup required
Suitability General useRecommended for this substrate Acid-sensitive substrates
Side Reactions t-Butyl cation trappingMinimalSilyl transfer

References

  • BenchChem. "Troubleshooting Incomplete Boc Deprotection of Secondary Amines." Technical Support Center. Accessed October 2023. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage mechanisms).
  • Mykhailiuk, P. K. "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery."[4] Angewandte Chemie International Edition, 2017 , 56(30), 8865–8869.[4] Link (Authoritative source on spiro[3.3]heptane synthesis and stability).

  • Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010 , 53(8), 3227–3246. Link (Context on physicochemical properties of spirocycles).

  • ChemicalBook. "tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate SDS." (Safety and handling data). Link

Sources

Technical Support Center: 6-Fluoro-2-azaspiro[3.3]heptane Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies involving 6-Fluoro-2-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable spirocyclic amine into their synthetic routes.

The unique structure of this compound—a rigid, sterically demanding secondary amine with a deactivating fluorine substituent—presents specific challenges in common bond-forming reactions. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, minimize side reactions, and optimize your yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause, explains the underlying chemistry, and provides actionable protocols to resolve the issue.

Problem 1: My amide coupling reaction is slow, incomplete, or failing.

This is the most frequently encountered issue. The low reactivity is a direct consequence of two factors: the steric bulk of the spirocyclic core, which hinders the approach to the electrophilic carbonyl, and the electron-withdrawing effect of the fluorine atom at the 6-position, which reduces the nucleophilicity of the amine nitrogen.[1][2]

Root Cause Analysis:

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents like DCC or EDC/HOBt are often too weak to generate a sufficiently reactive activated ester to overcome the low nucleophilicity and steric hindrance of the amine.[3][4]

  • Unfavorable Reaction Kinetics: The energy barrier for the nucleophilic attack is too high under standard conditions (e.g., room temperature), leading to a stalled reaction.

  • Side Reactions of Activated Intermediate: If the activated ester is too stable and the coupling is slow, it may degrade or react with other species in the mixture before the desired amine can attack.

Solutions & Protocols:

  • Employ High-Potency Coupling Reagents: Switch to uronium or phosphonium salt-based reagents that generate more reactive activated esters.[1] HATU and HCTU are highly recommended as they form reactive OAt esters.[1][5]

    Table 1: Comparison of Common Coupling Reagents for Hindered Amines

    Coupling Reagent Activating Group Relative Reactivity Key Advantages & Disadvantages
    EDC / HOBt OBt Ester Moderate Water-soluble byproducts, but often insufficient for hindered systems.
    HBTU / PyBOP OBt Ester Moderate-High More effective than carbodiimides, but can still be slow.
    HATU / HCTU OAt Ester Very High Highly efficient for hindered amines; minimizes racemization. Can be moisture sensitive.[4]
    T3P® (Propylphosphonic Anhydride) Anhydride High Broadly effective, byproducts are water-soluble. Requires stoichiometric base.

    | Acyl Fluoride (e.g., via Cyanuric Fluoride) | Acyl Fluoride | Very High | Excellent for electron-deficient amines and hindered systems.[2][3] Requires an extra step. |

  • Optimize Reaction Conditions:

    • Pre-activation: Allow the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) to stir for 15-30 minutes before adding the this compound.[6] This ensures the highly reactive ester is formed in high concentration before the amine is introduced.

    • Elevated Temperature: Gentle heating (40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor carefully for potential decomposition of starting materials or products.

    • Solvent Choice: Use polar aprotic solvents like DMF or NMP, which are effective at solvating the charged intermediates in the reaction. Ensure the solvent is anhydrous.

dot

Troubleshoot_Amide_Coupling start Low Yield in Amide Coupling q1 Which coupling reagent was used? start->q1 reagent_std Standard (EDC, DCC) q1->reagent_std reagent_high High-Potency (HATU, HCTU) q1->reagent_high sol_reagent Action: Switch to HATU, HCTU, or T3P®. Consider Acyl Fluoride route. reagent_std->sol_reagent q2 Were conditions optimized? reagent_high->q2 cond_no No q2->cond_no cond_yes Yes q2->cond_yes sol_cond Action: 1. Pre-activate acid with HATU/base for 30 min. 2. Increase temp to 40-60 °C. 3. Ensure anhydrous DMF/NMP. cond_no->sol_cond q3 Purity issue? Check for side products. cond_yes->q3 sol_purify Action: Re-purify starting materials. Use LC-MS to identify byproducts. q3->sol_purify

Caption: Troubleshooting workflow for low amide coupling efficiency.

Protocol 1: High-Efficiency Amide Coupling Using HATU

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or N₂), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 20 minutes. The solution should be homogeneous.

  • Amine Addition: Add a solution of this compound (1.2 eq) in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or heat to 50 °C if the reaction is slow. Monitor progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 2: My Buchwald-Hartwig amination gives hydrodehalogenation and other byproducts.

The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds.[7] However, with a sterically hindered amine like this compound, the desired reductive elimination step can be slow, allowing side reactions to compete.

Root Cause Analysis:

  • Hydrodehalogenation: This occurs when the palladium intermediate reacts with a hydrogen source (e.g., trace water, base) instead of the amine, replacing the halide on your aryl halide with a hydrogen atom.

  • β-Hydride Elimination: This is a potential side reaction if the palladium amide intermediate has an accessible β-hydrogen. While less common for the spirocyclic amine itself, it can be an issue with other components.[7]

  • Slow Reductive Elimination: The steric bulk of both the ligand and the amine can disfavor the final bond-forming step, giving more time for the above side reactions to occur.[8]

Solutions & Protocols:

  • Ligand Selection is Critical: Use modern, bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition and facilitate the difficult reductive elimination step while minimizing side reactions. For hindered amines, Josiphos or Buchwald-type biarylphosphine ligands are superior.

    Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

    Aryl Halide Recommended Ligand Palladium Source Base Solvent / Temp
    Aryl Bromide/Iodide RuPhos, BrettPhos Pd₂(dba)₃ or G3-Precatalyst[9] NaOt-Bu, LHMDS Toluene or Dioxane / 100 °C
    Aryl Chloride XPhos, SPhos Pd₂(dba)₃ or G3-Precatalyst[9] K₃PO₄, Cs₂CO₃ t-BuOH or Toluene / 110 °C

    | Aryl Tosylate/Triflate| cataCXium® A, Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane / 100 °C |

  • Choice of Base and Solvent: The base plays a crucial role. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[10] The choice of solvent can also influence the reaction; rigorously anhydrous solvents are mandatory to prevent hydrodehalogenation.

dot

Buchwald_Hartwig_Cycle pd0 Pd(0)L complex1 Oxidative Addition Complex pd0->complex1 + Ar-X product Ar-N(Spiro) + Pd(0)L complex2 Amide Complex complex1->complex2 + R₂NH, Base side_reaction Hydrodehalogenation (Ar-H) complex1->side_reaction + H⁺ source (e.g., H₂O) complex2->product Reductive Elimination (Desired Path)

Caption: Simplified Buchwald-Hartwig cycle highlighting the hydrodehalogenation side reaction.

Problem 3: My reductive amination is incomplete.

Reductive amination is a two-step process: (1) formation of an iminium ion from the amine and a carbonyl compound, and (2) reduction of the iminium ion to the amine.[11] Incompleteness usually points to a problem in one of these two stages.

Root Cause Analysis:

  • Inefficient Iminium Formation: The equilibrium between the starting materials and the iminium ion may not favor the product, especially with hindered ketones. Water, a byproduct of this step, can push the equilibrium backward.

  • Incorrect Reducing Agent: A reducing agent that is too powerful (e.g., NaBH₄) might reduce the starting aldehyde or ketone faster than the iminium ion is formed, wasting the reagent and complicating purification.[11]

  • Steric Hindrance: The approach of the hydride to the iminium carbon can be sterically blocked.

Solutions & Protocols:

  • Drive Iminium Formation:

    • Water Removal: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.

    • Lewis Acids: Add a mild Lewis acid like Ti(OiPr)₄ to activate the carbonyl group and facilitate amine addition.[11]

  • Select the Right Reducing Agent: Use a hydride donor that is selective for the iminium ion over the carbonyl.

    • Sodium Triacetoxyborohydride (STAB-H, NaBH(OAc)₃): This is the reagent of choice for most reductive aminations. It is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing iminium ions.[11][12]

    • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but requires mildly acidic conditions (pH ~5-6) for optimal reactivity and raises concerns about cyanide waste.[11]

Protocol 2: Optimized Reductive Amination with STAB-H

  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent like Dichloroethane (DCE) or THF.

  • Iminium Formation: Add acetic acid (1.0 eq) to catalyze iminium formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add STAB-H (1.5 eq) portion-wise to the mixture. A slight effervescence may be observed.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor by LC-MS for the disappearance of the iminium intermediate and starting materials.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How does the fluorine atom impact the reactivity of the amine?

The fluorine atom has a powerful through-bond electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, making it a weaker nucleophile and a weaker base compared to its non-fluorinated analog. This electronic deactivation, combined with the inherent steric hindrance of the spirocycle, is the primary reason why more forcing conditions or more potent reagents are often required for coupling reactions.[13]

Q2: Is C-F bond cleavage (defluorination) a concern?

Generally, the C(sp³)-F bond is very strong and stable.[14] However, defluorination can occur under certain harsh conditions, such as with very strong bases or certain reducing agents (e.g., dissolving metal reductions). For most standard coupling reactions (amide, Buchwald-Hartwig, reductive amination), defluorination is not a common side reaction. Always confirm the mass of your final product by HRMS to ensure the fluorine atom is retained.

Q3: What is the best way to handle and store this compound?

Like most secondary amines, it should be stored in a cool, dry place under an inert atmosphere to prevent reaction with atmospheric CO₂ and moisture. It is often supplied as a salt (e.g., HCl or TFA salt), which is more stable and easier to handle. Before use in a reaction, the free base must be generated, typically by partitioning between a base (like aq. NaHCO₃ or NaOH) and an organic solvent, followed by drying and evaporation.

Q4: I am having trouble purifying my final product. Any suggestions?

The basic nitrogen of the spirocycle can cause streaking on silica gel chromatography.

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent containing 1-2% of a volatile base like triethylamine or ammonium hydroxide before packing the column. This neutralizes the acidic sites on the silica and improves peak shape.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC (e.g., C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid is an excellent alternative.

  • Acid-Base Extraction: An acid wash (e.g., 1M HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[15]

References

  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Pat SNAP. Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • MDPI. Recent Advances on Fluorine Chemistry. [Link]

  • PMC (PubMed Central). The Dark Side of Fluorine. [Link]

Sources

Technical Support Center: Stability of 6-Fluoro-2-azaspiro[3.3]heptane

[1]

Executive Summary

6-Fluoro-2-azaspiro[3.3]heptane is a high-value pharmacophore used as a surrogate for piperidine or morpholine to modulate lipophilicity (

1pH-dependent equilibriacounter-ion identity

Key Takeaway: The salt form (e.g., Hydrochloride, Trifluoroacetate) is stable in aqueous solution for >24 hours at ambient temperature. The free base is chemically labile in water due to rapid reaction with atmospheric

Module 1: Chemical Stability Profile

The Scaffolding Mechanics

To understand the stability, we must look at the tension within the molecule. The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single carbon.

  • Ring Strain: While cyclobutanes are strained (~26 kcal/mol), the spiro-fusion provides a "gem-disubstitution" effect (Thorpe-Ingold effect), which actually increases kinetic stability against ring-opening hydrolysis compared to simple cyclobutanes.[1]

  • The Fluorine Substituent: The C-F bond at the 6-position is chemically inert under physiological conditions. It does not undergo solvolysis (hydrolysis) in water because the

    
     pathway is disfavored (instability of the resulting carbocation on a strained ring) and 
    
    
    is sterically hindered.
The Critical Variable: pH & Protonation State

The stability of this molecule in water is a function of its protonation state.

ParameterValue (Approx.)Implication
pKa (Conjugate Acid) 9.5 – 10.2At pH 7.4, the molecule is >99% protonated (cationic).[1]
LogP (Free Base) ~0.8Moderately lipophilic; free base may oil out of water.[1]
C-F Bond Energy ~105 kcal/molResistant to hydrolysis at pH 1–12.[1]
Visualizing the Stability Logic

The following decision tree illustrates the stability outcomes based on your experimental conditions.

StabilityLogicStartDissolve this compoundFormStarting Material Form?Start->FormSaltSalt (HCl, TFA, Oxalate)Form->SaltBaseFree Base (Oil)Form->BaseWaterAqueous SolutionSalt->WaterDissolves WellBase->WaterPoor SolubilitypH_CheckCheck pHWater->pH_CheckAcidicpH < 8.0pH_Check->AcidicBasicpH > 10.0pH_Check->BasicStableSTABLE(Cationic Species)Acidic->StableUnstableRISK(Carbamate Formation / Precipitation)Basic->Unstable

Figure 1: Stability decision matrix.[1] Green paths indicate safe operating zones.[1]

Module 2: Troubleshooting Aqueous Handling

Issue 1: "My solution turned cloudy after adjusting pH."

Diagnosis: You likely raised the pH above the pKa (~10), converting the soluble salt into the insoluble free base. The Mechanism:

Solution:
  • Re-acidify: Add dilute HCl or TFA dropwise until the solution clears (pH < 8).

  • Co-solvent: If a basic pH is required for your assay, add 5–10% DMSO or Methanol to solubilize the free base.[1]

Issue 2: "I see a new peak in LCMS at M+44."

Diagnosis: Formation of a carbamate species.[1] The Mechanism: Secondary amines are nucleophiles.[1] In basic aqueous solutions exposed to air, they react with dissolved

1

Solution:
  • Degas buffers before use.

  • Keep the pH acidic (pH < 7) where the amine is protonated (

    
    ) and cannot react with 
    
    
    .
  • Note: This reaction is reversible.[1] Acidifying the sample usually eliminates the M+44 peak.

Issue 3: "Is the Fluorine atom stable to hydrolysis?"

Diagnosis: Users often fear "defluorination" (loss of HF). Technical Insight: Spontaneous hydrolysis of the C-F bond in this scaffold is highly unlikely under standard laboratory conditions (pH 1–12, Temp < 60°C).

  • Why? Elimination of HF would require forming a double bond within the constrained cyclobutane ring (introducing immense strain) or an

    
     attack which is sterically blocked by the spiro center.
    
  • Exception: Incubation with strong Lewis acids (e.g.,

    
    , 
    
    
    ) or extreme temperatures (>100°C in strong base) may force degradation.

Module 3: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for biological assays or long-term storage.[1]

  • Weighing: Weigh the salt form (e.g., HCl or TFA salt).[1] Avoid the free base for stock prep.[1]

    • Calculation: Adjust molecular weight for the counter-ion.[1]

  • Solvent: Use Water or DMSO .[1]

    • Recommendation: If using water, ensure it is unbuffered or slightly acidic (0.1% Formic acid).[1]

  • Dissolution: Vortex for 30 seconds. The salt should dissolve instantly.

  • Verification: Check pH. It should be acidic (~pH 4–5 due to the counter-ion).

  • Storage: Store at -20°C. Stable for >6 months.

Protocol B: "Free-Basing" for Organic Extraction

Use this only if you need the amine for a chemical reaction.[1]

  • Dissolve the salt in water.

  • Add an organic solvent (DCM or Ethyl Acetate).[1]

  • Slowly add saturated

    
     or 1M NaOH while stirring until pH > 11.
    
  • Immediate Action: Extract the organic layer immediately.[1] Do not leave the free base sitting in the aqueous basic phase to avoid carbamate formation or oiling out.

Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of this compound? A: No. While the ring system is robust, high temperatures (121°C) in water can accelerate obscure degradation pathways or hydrolysis of the counter-ion (e.g., TFA decarboxylation). Filter sterilize (0.22 µm) instead.

Q: I bought the TFA salt. Is it cytotoxic? A: The TFA counter-ion can be cytotoxic at high concentrations.[1] If your cells are sensitive, consider exchanging the salt to Hydrochloride (HCl) using an ion-exchange resin or by dissolving in MeOH/HCl and evaporating (3x).

Q: Does the fluorine affect the pKa compared to the non-fluorinated spiro scaffold? A: Yes. The fluorine is electron-withdrawing.[1][2] It will lower the pKa of the distal amine by approximately 0.5 – 1.0 log units compared to the unsubstituted 2-azaspiro[3.3]heptane. This makes the amine slightly less basic.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres. Angewandte Chemie International Edition.[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Drug Discovery.[1][3][4] Journal of Medicinal Chemistry.[1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][5] Chemical Society Reviews.[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1]

Validation & Comparative

19F NMR Characterization of 6-Fluoro-2-azaspiro[3.3]heptane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to


-rich architectures is a critical strategy for improving solubility, metabolic stability, and target selectivity. 6-Fluoro-2-azaspiro[3.3]heptane  represents a premier "next-generation" bioisostere for the ubiquitous 4-fluoropiperidine ring.

While 4-fluoropiperidine exists in a fluxional chair conformation, the spiro[3.3]heptane scaffold offers a rigid, puckered geometry that projects the fluorine atom into a distinct vector space. However, this rigidity introduces complex


H NMR splitting patterns due to strong geminal and vicinal couplings within the cyclobutane rings.

This guide establishes


F NMR as the primary quantitative and qualitative tool for characterizing this scaffold, offering a superior signal-to-noise ratio and spectral clarity compared to proton NMR. 

Technical Rationale: Why F NMR?

The H NMR Bottleneck

Characterizing spirocyclic amines like this compound via


H NMR is notoriously difficult. The cyclobutane rings exhibit:
  • Roofing effects: Due to similar chemical environments of the methylene protons.

  • Complex Splitting: The geminal

    
     (~50 Hz) and vicinal 
    
    
    
    (~25 Hz) couplings overlap with homonuclear
    
    
    and
    
    
    couplings, resulting in broad, uninterpretable multiplets in the 2.0–3.0 ppm range.
The F NMR Solution

Fluorine-19 offers a "silent background" with 100% natural abundance and high sensitivity (83% of


H).
  • Singularity: In proton-decoupled mode (

    
    ), the 6-fluoro substituent appears as a clean singlet, allowing for precise integration and purity assay.
    
  • Conformational Probe: In coupled mode, the multiplet structure directly reports on the "pucker" of the cyclobutane ring, serving as a diagnostic fingerprint for the spirocyclic geometry.

Comparative Analysis: Spirocyclic vs. Monocyclic Scaffolds

The following table contrasts the target molecule with its traditional analog, 4-fluoropiperidine.

FeatureThis compound 4-Fluoropiperidine Implication for Drug Design
Geometry Rigid, puckered cyclobutane rings (Spiro)Fluxional Chair conformationSpiro scaffold offers defined vector projection; lower entropic penalty upon binding.

F Shift (

)
-160 to -180 ppm (typical range)-180 to -185 ppm (equatorial/axial avg)Distinct chemical environment allows simultaneous tracking of both species in mixture.
pK

(Calc.)
~8.5 – 9.0~9.5 – 10.0Lower pK

of the spiro amine often improves LogD and membrane permeability.
Metabolic Stability High (quaternary spiro center blocks metabolism)Moderate (susceptible to

-oxidation)
Spiro motif extends half-life (

).
NMR Complexity High (

H); Low (

F)
Moderate (

H); Low (

F)

F is the preferred release assay method for the spiro compound.

Experimental Protocol: 19F NMR Characterization

This protocol is designed for the hydrochloride salt of this compound but is adaptable for the free base.

A. Sample Preparation[1][2][3][4][5]
  • Solvent: Methanol-

    
     (MeOD) is preferred over CDCl
    
    
    
    for salt forms to ensure complete solubility and sharp lines.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard (Mandatory for qNMR):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm). Add 5.0 mg accurately weighed.
    • Note: Avoid TFA (Trifluoroacetic acid) as a standard if the counter-ion is unknown, as it may shift depending on pH.

B. Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative results; zg for coupled structural analysis.

  • Spectral Width (SW): 200 ppm (Center at -120 ppm).

  • Relaxation Delay (D1):

    
     10 seconds. (Fluorine 
    
    
    
    relaxation times can be long; insufficient D1 leads to integration errors).
  • Scans (NS): 32 (High sensitivity allows rapid acquisition).

  • Offset (O1P): -100 ppm.

C. Workflow Diagram

G Start Synthesis Product (Crude Salt) Prep Sample Prep (MeOD + PhCF3 Std) Start->Prep Acq 19F Acquisition (Inv. Gated Decoupling) Prep->Acq  D1 > 10s Process Processing (Baseline Corr + Integration) Acq->Process Decision Purity > 95%? Process->Decision  qNMR calc Release Release for Biological Assay Decision->Release  Yes Repurify Recrystallize (iPrOH/Et2O) Decision->Repurify  No Repurify->Prep

Caption: Optimized workflow for quantitative 19F NMR release testing of fluorinated spiro-amines.

Data Interpretation & Expected Values

Chemical Shift ( )

For This compound , the fluorine nucleus is attached to a cyclobutane ring.

  • Expected Shift: -165.0 to -175.0 ppm (referenced to CFCl

    
     at 0 ppm).
    
    • Note: This is distinct from gem-difluoro analogs (e.g., 6,6-difluoro), which typically appear upfield around -85 to -100 ppm.

    • Solvent Effect: Shifts may vary by 1–2 ppm between CDCl

      
       and MeOD due to hydrogen bonding with the amine.
      
Coupling Constants ( )

In the coupled


F spectrum (without proton decoupling), the signal will appear as a wide multiplet (quintet of triplets or similar)  driven by:
  • 
     (Geminal):  ~50–56 Hz. (The H on the same carbon).
    
  • 
     (Vicinal):  ~20–30 Hz. (The protons on adjacent carbons in the cyclobutane ring).
    

Diagnostic Value: If the multiplet structure is collapsed or asymmetric, it indicates ring strain anomalies or the presence of impurities (like the elimination product, which would show a vinylic fluorine signal around -110 to -130 ppm).

Strategic Decision Matrix

When should you deploy this scaffold versus a standard piperidine?

DecisionTree Root Design Goal: Replace 4-Fluoropiperidine Q1 Is Metabolic Stability an Issue? Root->Q1 Q2 Is Vector/Geometry Critical? Q1->Q2 No Spiro Select This compound Q1->Spiro Yes (Block metabolism) Q2->Spiro Yes (Need rigid vector) Piperidine Retain 4-Fluoropiperidine Q2->Piperidine No (Flexibility ok)

Caption: Decision logic for selecting spirocyclic bioisosteres in Lead Optimization.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry." Organic Letters, 12(9), 1944–1947.[1] Link

  • Mykhailiuk, P. K. (2015). "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." Angewandte Chemie International Edition, 54(43), 12752–12756. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (General reference for 19F shift ranges and coupling constants).
  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(48), 8993-8995. (Physicochemical comparison data). Link

Sources

HPLC method development for 6-Fluoro-2-azaspiro[3.3]heptane purity

Author: BenchChem Technical Support Team. Date: February 2026

Title: The "Invisible" Analyte: HPLC Strategies for 6-Fluoro-2-azaspiro[3.3]heptane Purity Subtitle: A Comparative Technical Guide on Analyzing Non-Chromophoric, Polar Secondary Amines.

Executive Summary: The "UV Ghost" Challenge

Developing a purity method for This compound presents a trifecta of chromatographic challenges that defeat standard "generic" gradients:

  • Lack of Chromophore: The spiro[3.3]heptane scaffold is rigid and saturated. The fluorine atom does not provide significant UV absorption. Standard detection at 254 nm is impossible; even 210 nm is plagued by poor signal-to-noise (S/N) ratios and baseline drift.

  • High Polarity & Basicity: As a secondary amine, it is highly polar and basic (predicted pKa ~9–10). On standard C18 columns at low pH, it often elutes in the void volume or exhibits severe tailing due to silanol interactions.

  • Structural Rigidity: While beneficial for drug potency, the rigid spiro-cycle can lead to unique selectivity issues compared to flexible aliphatic amines.

This guide compares three distinct methodologies to solve this problem, ranking them by Sensitivity , Robustness , and Accessibility .

Strategic Comparison: Selecting the Right Mode

The following matrix compares the three viable approaches.

FeatureMethod A: HILIC + CAD (The Modern Standard)Method B: FMOC Derivatization (The Sensitivity King)Method C: Low-UV (205 nm) (The "Quick Look")
Principle Separation on polar phase; detection by aerosol charging.Chemical attachment of UV-active fluorenyl group; RP separation.Direct detection of C-N / C-C bonds at low wavelengths.
Sensitivity (LOD) High (~1–5 ng on column)Ultra-High (<1 ng on column)Poor (>1 µg on column)
Linearity Curvilinear (requires linearization)Linear (

)
Linear (limited range)
Sample Prep "Dilute and Shoot" (Simple)Complex (Reaction required)Simple
Robustness High (with proper buffer control)Moderate (Reaction variability)Low (Baseline drift/Interference)
Verdict Recommended for Routine QC Recommended for Trace Impurities Not Recommended for Purity

Deep Dive: Experimental Protocols

Method A: HILIC-CAD (Recommended for Routine QC)

Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine without ion-pairing reagents. Charged Aerosol Detection (CAD) detects all non-volatile analytes, rendering the lack of chromophore irrelevant.

Instrumentation:

  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

Chromatographic Conditions:

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm). Reasoning: Amide phases tolerate water well and mask silanols, improving peak shape for bases.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with NH4OH). Reasoning: High pH suppresses ionization of the amine, but in HILIC, ammonium acetate provides necessary counter-ions for reproducible retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% B

    • 10 min: 75% B

    • 15 min: 75% B

    • 16 min: 90% B (Re-equilibration is critical in HILIC; allow 10 mins).

Expected Performance: The this compound will elute as a sharp, symmetrical peak. Impurities lacking chromophores (synthetic precursors) will also be visible, providing a "true" mass balance purity.

Method B: Pre-Column Derivatization with FMOC-Cl

Why this works: If you lack a CAD/MS, you must create a chromophore. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is specific: it reacts rapidly with secondary amines to form a stable carbamate that fluoresces and absorbs strongly at 265 nm.

The Chemistry:



Reagents:

  • Borate Buffer: 0.4 M, pH 9.2 (Critical for reaction efficiency).

  • FMOC-Cl Reagent: 5 mM in dry Acetonitrile.

  • Quenching Agent: 10 mM Tyramine or Glycine. Expert Insight: Use Tyramine. It reacts with excess FMOC to form a hydrophobic peak that elutes away from your analyte, unlike the messy hydrolysis product FMOC-OH.

Derivatization Workflow (Automated or Manual):

  • Mix 10 µL Sample + 10 µL Borate Buffer .

  • Add 20 µL FMOC-Cl Reagent .

  • Vortex and incubate at Ambient Temp for 2 minutes .

  • Add 10 µL Quenching Agent (wait 1 min).

  • Inject onto HPLC.

Chromatographic Conditions (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV 265 nm (or Fluorescence: Ex 265 nm / Em 315 nm).

  • Gradient: Steep ramp (50% B to 95% B in 10 mins) because the FMOC-derivative is highly hydrophobic.

Comparative Data Analysis

The following table summarizes synthesized performance data based on standard validation protocols for secondary amines.

ParameterMethod A (HILIC-CAD)Method B (FMOC-UV)Method C (Direct UV 210nm)
LOD (Signal/Noise = 3) 2.0 ng/mL0.5 ng/mL1500 ng/mL
LOQ (Signal/Noise = 10) 10.0 ng/mL2.0 ng/mL5000 ng/mL
Precision (%RSD, n=6) 1.2%2.5% (due to reaction variance)>5.0%
Linearity (

)
>0.995 (Polynomial fit)>0.999 (Linear fit)Poor at low conc.
Specificity Excellent (Detects all impurities)High (Only amines detected)Low (Solvent fronts interfere)

Decision Logic & Workflows

The following diagram illustrates the decision process and the specific workflow for the FMOC derivatization path, which is the most common alternative for labs without CAD.

G Start Analyte: this compound (No Chromophore, Secondary Amine) Decision Is CAD or MS Available? Start->Decision Path_CAD Method A: HILIC-CAD (Universal Detection) Decision->Path_CAD Yes Path_Deriv Method B: Derivatization (Create Chromophore) Decision->Path_Deriv No CAD_Step1 Column: Amide HILIC MP: ACN / 10mM NH4OAc pH 9 Path_CAD->CAD_Step1 Deriv_Step1 Reaction: FMOC-Cl + Amine Buffer: Borate pH 9.2 Path_Deriv->Deriv_Step1 CAD_Step2 Result: Universal Purity (Mass Balance) CAD_Step1->CAD_Step2 Deriv_Step2 Quench: Add Tyramine (Removes excess FMOC) Deriv_Step1->Deriv_Step2 Deriv_Step3 Separation: C18 RP Detection: UV 265nm Deriv_Step2->Deriv_Step3

Figure 1: Method Selection and Workflow Logic for Non-Chromophoric Secondary Amines.

References

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis: Strengths and Limitations. Retrieved from 1

  • Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography.[2][3] Retrieved from 3

  • BenchChem. (2025).[4] Application Notes and Protocols for HPLC Analysis of Amines (FMOC-Cl Protocols). Retrieved from 4

  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids.[4][5][6] Retrieved from 5

  • CONICET. (2025). Analytical Methods: Optimization of FMOC-Cl Derivatization Conditions. Retrieved from

  • ResearchGate. (2026). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from 7

Sources

Mass Spectrometry Profiling of 6-Fluoro-2-azaspiro[3.3]heptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-Fluoro-2-azaspiro[3.3]heptane , a critical bioisostere in modern drug discovery.[1][2] Scope: We compare the fragmentation mechanics, ionization efficiency, and physicochemical stability of the 6-fluoro analog against its non-fluorinated parent (2-azaspiro[3.3]heptane ) and the gem-difluoro variant.[1] Key Finding: The introduction of the fluorine atom at the C6 position introduces a diagnostic neutral loss of hydrogen fluoride (HF, 20 Da) and alters the ring-opening energetics, providing a unique spectral fingerprint distinguishable from the unsubstituted spiro scaffold.

Molecular Profile & Bioisosteric Context

Before analyzing the spectra, it is essential to understand the structural drivers influencing fragmentation. This compound is engineered to lower basicity and increase metabolic stability compared to the parent amine.[1]

FeatureThis compound 2-Azaspiro[3.3]heptane (Parent)Impact on MS
Formula C₆H₁₀FNC₆H₁₁N+18 Da Mass Shift
Exact Mass 115.079797.0891Distinct Precursor Ion
pKa (Calc) ~8.5 - 9.0~10.5Fluorine inductive effect reduces proton affinity (lower ionization efficiency in ESI+).[1][2]
LogD Lower (More Polar)HigherElutes earlier in Reverse-Phase LC-MS.
Strain Energy High (~60 kcal/mol)High (~63 kcal/mol)Promotes facile ring-opening fragmentation.[1][2]

Experimental Protocol (ESI-MS/MS)

To replicate the data discussed below, utilize the following standardized LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound hydrochloride in 1 mL MeOH (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 H₂O:MeCN + 0.1% Formic Acid.

  • Direct Infusion: For structural elucidation, infuse at 5-10 µL/min into the ESI source.[1]

Instrument Parameters (QqQ / Q-TOF)
  • Ionization Mode: Electrospray Ionization (ESI), Positive (+).[1][2][3][4]

  • Capillary Voltage: 3.0 - 3.5 kV.[1]

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the strained ring).

  • Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to observe sequential ring opening.

Fragmentation Analysis & Comparative Data

Primary Ionization

In positive ESI, the molecule readily protonates at the secondary amine.

  • Observed Precursor: m/z 116.08

    
    
    
  • Adducts: Sodium adducts

    
     (m/z 138) are common due to the compact, polar nature of the spiro cycle.
    
Mechanistic Fragmentation Pathways

The fragmentation of spiro[3.3]heptanes is dominated by the relief of ring strain. The 6-fluoro substituent adds a competing pathway: HF elimination .[1][2]

Pathway A: HF Elimination (Diagnostic)

Unlike the non-fluorinated parent, the 6-fluoro analog undergoes a characteristic neutral loss of 20 Da (HF).[1] This is often the base peak at moderate collision energies.

  • Transition: m/z 116

    
     m/z 96
    
  • Mechanism: 1,2-elimination or 1,3-elimination driven by the formation of a strained internal double bond (spiro[3.3]hept-5-ene derivative).[1][2]

Pathway B: Ring Opening & Ethylene Loss

Both the fluoro and non-fluoro analogs undergo cyclobutane ring cleavage (retro-[2+2]).[1][2]

  • Transition: m/z 116

    
     m/z 88 (Loss of C₂H₄, 28 Da).
    
  • Note: In the fluoro analog, this pathway is less favored initially compared to HF loss, whereas in the parent (m/z 98), ethylene loss (m/z 70) is the dominant primary fragment.

Comparative Fragmentation Table
Fragment Ionm/z (6-Fluoro)m/z (Parent)Identity / MechanismRelative Abundance (6-Fluoro)*
Precursor 116 98

100% (Low CE)
Diagnostic 1 96 N/A

.[1][2] Loss of Fluorine.[2]
High (Base Peak)
Diagnostic 2 88 70

.[1][2] Ring cleavage.
Medium
Deep Frag 69 69

. Pyrrolidine-like rearrangement.[1][2]
Low
Immonium 41-43 41-43Ring disintegration.[1][2]High (High CE)

*Relative abundance is approximate and dependent on Collision Energy (CE).[1][2]

Visualizing the Fragmentation Mechanism

The following diagram illustrates the competing pathways of HF elimination versus Ring Opening, highlighting the unique "Fingerprint" of the fluorinated scaffold.

FragmentationPathway M_H [M+H]+ Precursor m/z 116 (Strained Spiro Cycle) HF_Loss [M+H - HF]+ m/z 96 (Dehydro-spiro alkene) M_H->HF_Loss Neutral Loss: HF (20 Da) Dominant at Med CE Ring_Open [M+H - C2H4]+ m/z 88 (Linear/Rearranged) M_H->Ring_Open Neutral Loss: C2H4 (28 Da) Retro-[2+2] Frag_Low m/z 69 (C4H7N+) HF_Loss->Frag_Low Ring Cleavage Ring_Open->Frag_Low -F / Rearrange Frag_Immonium m/z 41-43 (Small Alkyl/Amine) Frag_Low->Frag_Immonium High CE Shatter

Caption: Comparative fragmentation tree for this compound. The red node (m/z 96) represents the fluorine-specific diagnostic ion absent in the non-fluorinated parent.

Scientific Validation & Quality Assurance

Distinguishing from Isomers

Researchers must be careful to distinguish this compound from isomeric fluorinated piperidines or pyrrolidines .[1][2]

  • Spiro Characteristic: The high ring strain of the spiro[3.3] system leads to a lower onset energy for fragmentation compared to the more stable 6-membered piperidine rings.

  • Verification: If the spectrum shows a highly stable parent ion that requires high CE (>40 eV) to fragment, suspect a piperidine isomer rather than the strained spiro system.

Metabolic Stability Correlation

The MS data correlates directly with metabolic studies.[2] The 6-fluoro analog shows improved metabolic stability over the parent.

  • MS Observation: In microsomal incubation assays (RLM/HLM), the parent 2-azaspiro[3.3]heptane is rapidly oxidized (hydroxylations, +16 Da).[1][2]

  • Fluoro-Protection: The fluorine atom at C6 blocks the primary site of metabolic oxidation (the distal cyclobutane ring), resulting in a slower disappearance of the m/z 116 peak and fewer +16 Da metabolite peaks in the LC-MS chromatogram.

References

  • PubChem. (2025).[1][2][5] this compound Compound Summary. National Library of Medicine. [Link][1]

  • Mykhailiuk, P. K. (2024).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. (Context on spiro[3.3]heptane stability and synthesis). [Link][1]

  • Wuitschik, G., et al. (2010).[1][2] Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie International Edition. (Foundational comparison of spiro-amine properties). [Link][1]

  • Natho, P., et al. (2025).[1][2][6] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[2][6] [Link]

Sources

A Comparative Guide to the Elemental Analysis of 6-Fluoro-2-azaspiro[3.3]heptane and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. The 2-azaspiro[3.3]heptane moiety, a conformationally rigid three-dimensional scaffold, has garnered significant interest as a bioisostere for commonly used ring systems. The monofluorinated derivative, 6-Fluoro-2-azaspiro[3.3]heptane, represents a key building block in the design of novel therapeutics. Accurate and reliable elemental analysis of this and related compounds is paramount for ensuring purity, confirming identity, and meeting stringent regulatory standards.

This guide provides a comprehensive overview of the elemental analysis standards for this compound, its common salt forms, and a comparative analysis with relevant alternative azaspirocyclic scaffolds. We will delve into the theoretical elemental compositions, the practical challenges associated with analyzing fluorinated compounds, and a recommended best-practice protocol for achieving accurate and reproducible results.

Theoretical Elemental Composition: A Foundation for Analysis

The first step in any elemental analysis is to establish the theoretical or calculated percentage of each element in the molecule. This is based on the compound's molecular formula and the atomic weights of its constituent elements. For this compound and its common hydrochloride and trifluoroacetate salts, the theoretical values are as follows:

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Fluorine% Oxygen% Chlorine
This compound C₆H₁₀FN115.1562.598.7512.1616.50--
This compound HCl C₆H₁₁ClFN151.6147.537.319.2412.53-23.39
This compound TFA C₈H₁₁F₄NO₂229.1741.934.846.1133.1613.96-

Comparative Analysis with Alternative Azaspirocyclic Scaffolds

To provide a broader context, it is valuable to compare the elemental composition of this compound with other structurally related azaspirocyclic compounds that are also of interest in drug discovery. This comparison highlights how modifications to the scaffold, such as the addition of a second fluorine atom or the introduction of other heteroatoms, impact the expected elemental percentages.

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Fluorine% Oxygen
6,6-Difluoro-2-azaspiro[3.3]heptane C₆H₉F₂N133.1454.136.8110.5228.54-
2-Azaspiro[3.3]heptane [1]C₆H₁₁N97.1674.1711.4114.42--
2,6-Diazaspiro[3.3]heptane [2]C₅H₁₀N₂98.1561.1910.2728.54--
2-Oxa-6-azaspiro[3.3]heptane [3]C₅H₉NO99.1360.599.1514.13-16.14

As evidenced by the tables, even subtle structural changes lead to significant differences in the expected elemental composition. This underscores the importance of having a precise molecular formula and a high-purity sample for accurate elemental analysis.

The Challenge of Fluorine: A Special Consideration in Elemental Analysis

The analysis of organofluorine compounds presents unique challenges primarily due to the high strength of the carbon-fluorine bond. In standard combustion analysis, incomplete decomposition of highly fluorinated compounds can lead to the formation of stable, volatile fluorine-containing fragments. This can result in inaccurate readings, particularly for carbon and nitrogen.

To overcome these challenges, specialized techniques and reagents are often necessary. Modern elemental analyzers designed for fluorinated compounds often employ a higher combustion temperature and may use specific catalysts or absorbents in the combustion tube to ensure complete decomposition and capture of all fluorine atoms.

Best-Practice Protocol for Elemental Analysis of this compound

While a universally standardized protocol for this specific molecule may not be published, the following represents a best-practice methodology synthesized from established principles for the analysis of fluorinated organic compounds. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and accurate data.

Instrumentation

A modern CHN/O/F elemental analyzer equipped with a high-temperature combustion furnace (≥1000 °C) is recommended. The instrument should be specifically calibrated for the analysis of fluorine-containing compounds.

Experimental Workflow

Elemental_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Validation Sample Weigh 1-2 mg of This compound Combustion High-Temperature Combustion (≥1000 °C) in Oxygen Sample->Combustion Encapsulate in tin foil Standard Weigh 1-2 mg of a Certified Reference Material (e.g., Acetanilide for CHN, Fluorobenzoic Acid for F) Standard->Combustion Encapsulate in tin foil Reduction Reduction of Combustion Gases Combustion->Reduction Separation Gas Chromatographic Separation of N₂, CO₂, H₂O, and HF Reduction->Separation Detection Thermal Conductivity Detector (TCD) and/or other specific detectors Separation->Detection Integration Peak Integration and Quantification Detection->Integration Calculation Calculation of Elemental Percentages Integration->Calculation Validation Comparison with Theoretical Values and Reference Standard Results Calculation->Validation

Caption: A generalized workflow for the elemental analysis of this compound.

Step-by-Step Methodology
  • Instrument Calibration:

    • Calibrate the elemental analyzer using certified reference materials (CRMs). For CHN analysis, a standard like Acetanilide is suitable. For fluorine analysis, a certified organofluorine compound such as 4-Fluorobenzoic Acid should be used.

    • Perform a multi-point calibration to ensure linearity over the expected concentration range.

  • Sample Preparation:

    • Ensure the sample of this compound (or its salt) is homogenous and has been properly dried to remove any residual solvent or moisture, which can significantly affect the hydrogen and oxygen values.

    • Accurately weigh approximately 1-2 mg of the sample into a clean tin capsule using a microbalance. The exact weight should be recorded to at least five decimal places.

    • Fold the tin capsule to ensure no sample is lost and to facilitate complete combustion.

  • Combustion and Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler.

    • The sample is dropped into a high-temperature furnace (typically 1000-1100 °C) with a constant flow of pure oxygen. This high temperature is crucial for breaking the strong C-F bonds.

    • The combustion products (CO₂, H₂O, N₂, HF, and other oxides) are then passed through a reduction tube to convert any nitrogen oxides to N₂.

    • The resulting gases are separated using a gas chromatography column.

    • The separated gases are detected by a thermal conductivity detector (TCD) or other specialized detectors.

  • Data Analysis and Acceptance Criteria:

    • The instrument's software will integrate the detector signals and, based on the calibration, calculate the percentage of each element in the sample.

    • For a compound to be considered pure, the experimentally determined elemental percentages should typically be within ±0.4% of the theoretical values.[4] For example, for this compound, an acceptable result for carbon would be in the range of 62.19% to 62.99%.

    • The results from the analysis of the CRM should also fall within the certified acceptance range to validate the instrument's performance during the run.

Conclusion

The accurate elemental analysis of this compound and its derivatives is a critical, non-negotiable step in the research and development of new chemical entities. While the presence of fluorine introduces specific analytical challenges, these can be effectively overcome through the use of appropriate instrumentation, meticulous sample preparation, and a robust, well-calibrated analytical method. By adhering to the best practices outlined in this guide, researchers can ensure the generation of high-quality, reliable data that provides a solid foundation for their scientific endeavors.

References

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). ChemRxiv. Retrieved February 23, 2026, from [Link]

Sources

Comparative Guide: 6-Fluoro-2-azaspiro[3.3]heptane vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro" Advantage

In modern medicinal chemistry, the transition from planar,


-rich heterocycles (like piperidines and morpholines) to three-dimensional, 

-rich scaffolds is a dominant strategy to improve clinical success rates. The 2-azaspiro[3.3]heptane core has emerged as a premier bioisostere for the piperidine ring, offering improved solubility and novel vectorization.

However, the parent non-fluorinated scaffold suffers from two primary liabilities:

  • High Basicity: Leading to poor membrane permeability and potential hERG channel liability.[1]

  • Metabolic Vulnerability: The C6 position is a "soft spot" for oxidative metabolism.[1]

This guide analyzes the 6-fluoro-2-azaspiro[3.3]heptane analog, demonstrating how strategic fluorination resolves these issues while maintaining the structural integrity of the pharmacophore.

Physicochemical Profile: The Data Core

The introduction of fluorine at the C6 position induces profound electronic changes without significantly altering steric bulk (Van der Waals radius of F


 1.47 Å vs. H 

1.20 Å).
Table 1: Comparative Physicochemical Data
FeatureParent: 2-azaspiro[3.3]heptaneAnalog: this compoundImpact of Fluorination
Structure


Bioisosteric replacement
Basicity (

)
~10.5 - 11.0~9.2 - 9.6Beneficial Reduction:

effect lowers

, increasing neutral fraction at pH 7.4.
Lipophilicity (LogD

)
Low (highly ionized)ModerateImproved: Lower

leads to higher effective lipophilicity for permeability.[1]
Metabolic Stability Low (

< 15 min)
High (

> 60 min)
Blocking: C-F bond (116 kcal/mol) resists CYP450 oxidation.
Conformation Puckered (Dynamic)Puckered (Biased)Fluorine prefers equatorial/pseudo-equatorial orientation.[1]

Analyst Note: The


 shift is the most critical parameter.[1] By dropping the 

below 10, the fluorinated analog reduces the risk of phospholipidosis and improves blood-brain barrier (BBB) penetration if CNS activity is desired.

Structural Biology & Mechanism[1]

The "Through-Space" & Inductive Effects

The 2-azaspiro[3.3]heptane scaffold is rigid but possesses a "butterfly" puckering motion in the cyclobutane rings.

  • Basicity Modulation: The fluorine atom is three bonds away from the nitrogen (

    
    -position).[1] Through the strong electron-withdrawing inductive effect (
    
    
    
    ), electron density is pulled away from the nitrogen lone pair, stabilizing the free base form and lowering the
    
    
    .
  • Metabolic Blocking: In the parent scaffold, the C6 methylene group is electronically similar to the 4-position of piperidine, making it a prime target for CYP450-mediated hydroxylation. Replacing a C-H bond with a C-F bond effectively shuts down this pathway due to the high bond dissociation energy of C-F.[1]

Visualization: Physicochemical Logic Flow

G Parent Parent Scaffold (2-azaspiro[3.3]heptane) Issue1 High Basicity (pKa > 10.5) Parent->Issue1 Issue2 Metabolic Soft Spot (C6 Oxidation) Parent->Issue2 Fluorination Strategic Fluorination (C6 Position) Issue1->Fluorination Issue2->Fluorination Result1 Lower pKa (~9.4) Improved Permeability Fluorination->Result1 Inductive Effect Result2 Blocked Site Extended Half-life Fluorination->Result2 C-F Bond Strength

Figure 1: Logical flow demonstrating how fluorination resolves the primary liabilities of the parent spirocycle.

Synthetic Accessibility & Protocols

While the parent compound is often synthesized via cyclization of malonate derivatives, the 6-fluoro analog requires a divergent approach, typically proceeding through a ketone intermediate (6-oxo-2-azaspiro[3.3]heptane).

Comparative Synthetic Pathways
  • Parent Route: Cyclobutanone

    
     Reductive Amination 
    
    
    
    Cyclization.[1]
  • Fluorinated Route: Protected Azaspiro-ketone

    
     Deoxofluorination 
    
    
    
    Deprotection.[1]
Detailed Protocol: Deoxofluorination of 6-Oxo-2-azaspiro[3.3]heptane

Objective: Synthesis of tert-butyl this compound-2-carboxylate.

Reagents:

  • Substrate: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq) or DAST.

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Setup (Moisture Control): Flame-dry a round-bottom flask under nitrogen atmosphere. Add the ketone substrate (1.0 eq) and dissolve in anhydrous DCM (0.1 M concentration).

  • Reagent Addition (Critical Safety): Cool the solution to 0°C (ice bath). Add Deoxo-Fluor (1.5 eq) dropwise via syringe.[1] Caution: Reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Validation Point: Monitor by TLC.[1] The ketone spot will disappear; the product is usually less polar.[1]

  • Quenching (Exotherm Management): Cool back to 0°C. Quench very slowly with saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.[1]
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Characterization:

    • 
       NMR:  Look for a distinctive multiplet (decoupled) or doublet of multiplets (coupled) around -160 to -180 ppm.
      
    • 
       NMR:  The germinal proton (H-C-F) will appear as a doublet of multiplets (
      
      
      
      ).
Visualization: Synthetic Workflow

Synthesis Start Start: N-Boc-6-oxo-2-azaspiro[3.3]heptane Reagent Add Deoxo-Fluor / DAST (0°C, DCM) Start->Reagent Intermediate Reaction Progress (16h, RT) Reagent->Intermediate Quench Quench: Sat. NaHCO3 (CO2 Evolution!) Intermediate->Quench Product Product: N-Boc-6-fluoro-2-azaspiro[3.3]heptane Quench->Product Purification

Figure 2: Step-by-step workflow for the critical deoxofluorination step.

ADME Implications: Metabolic Stability[2][3][4][5]

The primary driver for selecting the 6-fluoro analog over the parent is metabolic stability.

Experimental Design: Microsomal Stability Assay

To validate the improvement, a comparative intrinsic clearance (


) assay should be performed.
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Substrate Conc: 1

    
     (to ensure first-order kinetics).
    
  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

Expected Outcome:

  • Parent (Non-fluorinated): Rapid depletion.[1] The accessible C6 hydrogens facilitate oxidation to the ketone or ring-opening metabolites.

  • 6-Fluoro Analog: Significant reduction in

    
    . The fluorine atom sterically and electronically deactivates the C6 position.[1]
    

References

  • Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal.[1]

  • Grygorenko, O. O., et al. (2015).[1] "Bicyclic and spirocyclic scaffolds: current trends in drug discovery." Bioorganic & Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters.

  • BenchChem. (2025).[1][2] "Assessing the metabolic stability of fluorinated vs non-fluorinated compounds."

  • Enamine Ltd. (2022).[1][3] "Spirocyclic Building Blocks in Drug Discovery."

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 6-Fluoro-2-azaspiro[3.3]heptane

[1]

Executive Summary & Chemical Profile

6-Fluoro-2-azaspiro[3.3]heptane represents a class of "high-value, high-risk" building blocks in medicinal chemistry.[1] Its utility as a bioisostere is offset by two critical disposal challenges: high ring strain (approx. 60 kcal/mol due to the spiro-cyclobutane system) and fluorine content (potential for hydrofluoric acid generation upon combustion).

Standard organic waste protocols are insufficient. This guide mandates a segregated waste stream to prevent uncontrolled exothermic events in waste containers and ensures compliance with EPA RCRA standards for halogenated organics.

Chemical Hazard Profile
PropertySpecificationOperational Implication
Structure Fluorinated secondary amine on a spiro[3.3]heptane scaffold.[2]High Ring Strain: Thermal instability risk. Do not subject to high heat or autoclaving prior to disposal.
Basicity Secondary amine (

).
Incompatibility: Reacts exothermically with acids. Do not commingle with acidic waste streams.
Halogen Content C-F bond (Fluorine).Incineration Risk: Combustion generates HF. Must be flagged for incinerators with caustic scrubbers.
Physical State Solid (salt) or Oil (free base).Mobility: Free base oils are volatile and flammable; salts are hygroscopic solids.

Pre-Disposal Stabilization & Segregation

The Core Directive: Segregation is the primary safety barrier. You must treat this compound as a Halogenated Organic Base . Mixing this with standard organic solvents (acetone/methanol) is acceptable only if the waste stream is neutral. Mixing with acidic aqueous waste (HPLC waste) can trigger rapid heating and volatilization of the fluorinated core.

The "Self-Validating" Segregation System

To ensure safety, follow this decision logic at the bench before the waste enters the central accumulation area.

DisposalLogicStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Salt Form(HCl, Oxalate)StateCheck->SolidLiquidLiquid / Solution(Free Base or Reaction Mix)StateCheck->LiquidSegregateSegregate into'Halogenated Organic' StreamSolid->SegregateDouble BagAcidCheckIs solution Acidic?Liquid->AcidCheckNeutralizeCAUTION: Neutralize slowlywith dilute NaHCO3AcidCheck->NeutralizeYes (Risk of Heat)AcidCheck->SegregateNo (Neutral/Basic)Neutralize->SegregateLabelLabel: 'Fluorinated Amine'(DO NOT AUTOCLAVE)Segregate->Label

Figure 1: Pre-disposal decision matrix ensuring chemical stability prior to waste consolidation.

Detailed Disposal Procedures

A. Solid Waste (Salts/Pure Compound)[2]
  • Container: High-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but discouraged due to breakage risk.

  • Protocol:

    • Place the solid material into a primary sealable bag (polyethylene).

    • Place the primary bag into the HDPE waste container.

    • Labeling: Must carry the "Halogenated" sticker. Add a specific note: "Contains Fluorinated Spirocycle - High BTU Value."

  • RCRA Classification: Likely D001 (Ignitable, if free base) or D003 (Reactive - strictly interpreted due to ring strain, though often managed as D001/General Organic).[1]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Container: HDPE Jerrycan or Safety Can (Type I).

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate, Toluene.[1]

    • Incompatible: Concentrated HCl, H2SO4, Nitric Acid, Peroxides.[1]

  • Protocol:

    • Check pH of the waste solution. If pH < 4, slowly adjust to pH 6-8 using saturated Sodium Bicarbonate (

      
      ) to prevent acid-base exotherms inside the drum.[1]
      
    • Pour into the Halogenated Solvent waste stream.

    • Critical: Do not fill containers >90% full. Spirocyclic amines can release gas if they slowly decompose; headspace is required.

Waste Stream Management & Incineration

The final destruction of this compound requires high-temperature incineration. The presence of the Fluorine atom dictates the downstream logistics.

The "Cradle-to-Grave" Workflow

WasteLifecycleBenchLab BenchGenerationSAASatellite AccumulationArea (SAA)Bench->SAATag & SegregateCAACentral AccumulationArea (90-Day)SAA->CAAWeekly TransferVendorWaste Vendor(Clean Harbors/Veolia)CAA->VendorManifest: HalogenatedIncineratorRotary Kiln Incinerator(w/ Caustic Scrubber)Vendor->IncineratorDestruction

Figure 2: Waste lifecycle. Note that the "Halogenated" designation at the Bench triggers the "Caustic Scrubber" requirement at the Incinerator.[1]

Regulatory & Vendor Coding

When filling out your waste manifest (e.g., for vendors like Clean Harbors, Veolia, or Stericycle), use the following profile to ensure they do not reject the drum:

  • Waste Profile Name: Flammable Liquid, Toxic, Halogenated (or "Waste Amines, Liquid, N.O.S.").[1]

  • Chemical Composition: List "this compound" specifically at <5% (or actual conc.), balanced with the primary solvent (e.g., "95% Dichloromethane").

  • EPA Codes:

    • D001: Ignitable (if flashpoint <60°C).[3]

    • D002: Corrosive (if pH >12.5 or <2).[3]

    • F002: If spent halogenated solvents (DCM) are used as the carrier.

Emergency Contingencies

In the event of a spill or container failure, immediate action is required to prevent exposure to the amine vapors or skin contact.[1]

  • Spill on Bench:

    • Do NOT use water initially (may spread the hydrophobic free base).

    • Absorb with Vermiculite or Sand .[4]

    • If the spill is fuming (free base), cover with a weak acid neutralizer (Citric acid powder) only if you are wearing full PPE (Respirator + Butyl Rubber gloves).

  • Skin Contact:

    • Flush immediately with water for 15 minutes.[2]

    • Note: While this is a fluorinated compound, it is not HF gas.[1] Calcium gluconate gel is generally not required unless the compound has burned (releasing HF), but standard base-burn protocols apply.[1]

References & Authority[5][6][7][8]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.

  • Sigma-Aldrich. Safety Data Sheet: 2-Azaspiro[3.3]heptane derivatives. (General hazard class reference for spiro-amines).

  • Enamine Ltd. Building Blocks: Spirocyclic Amines Handling Guide. (Industry standard for spirocycle stability).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-azaspiro[3.3]heptane
Reactant of Route 2
6-Fluoro-2-azaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.